molecular formula C68H90N6O17S B2776399 PROTAC FKBP Degrader-3 CAS No. 2079056-43-0

PROTAC FKBP Degrader-3

Cat. No.: B2776399
CAS No.: 2079056-43-0
M. Wt: 1295.55
InChI Key: CCQROXFLIRBPGZ-DCXOQVPBSA-N
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Description

PROTAC FKBP Degrader-3 is a useful research compound. Its molecular formula is C68H90N6O17S and its molecular weight is 1295.55. The purity is usually 95%.
BenchChem offers high-quality PROTAC FKBP Degrader-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC FKBP Degrader-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQROXFLIRBPGZ-DCXOQVPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H90N6O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Targeted Protein Degradation: A Technical Guide to PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Proteolysis-Targeting Chimeras (PROTACs) has catalyzed a paradigm shift in drug development, moving from occupancy-driven inhibition to event-driven pharmacology. Among the most robust systems for validating target biology is the degradation of FK506-binding protein 12 (FKBP12) and its engineered variants (e.g., FKBP12^F36V). This whitepaper dissects the structural biology, mechanism of action, and experimental deployment of PROTAC FKBP Degrader-3 , a highly potent, VHL-recruiting heterobifunctional molecule designed for precise protein regulation.

Structural Biology & Mechanism of Action

PROTAC FKBP Degrader-3 is a rationally engineered molecule comprising three distinct chemical moieties:

  • Target Ligand: An FKBP-binding group that anchors with high affinity to the solvent-exposed cleft of the FKBP protein.

  • Linker: A highly optimized chemical bridge that dictates the spatial geometry and flexibility of the resulting protein-protein interaction.

  • E3 Ligase Ligand: A von Hippel-Lindau (VHL) binding group, which distinguishes it from CRBN-recruiting degraders.

As elucidated by 1, PROTAC FKBP Degrader-3 differs from other FKBP degraders (like dTAG-13) in its E3 ligand, linker composition, and the specific attachment position on the FKBP ligand[1]. This structural divergence is critical because small changes in linker chemistry drastically alter the thermodynamic landscape of ternary complex formation.

Upon cell entry, the molecule binds simultaneously to FKBP and the VHL E3 ligase, forming a ternary complex (FKBP–PROTAC–VHL). This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to specific lysine residues on the target. Time-course experiments reveal that treatment with 250 nM of PROTAC FKBP Degrader-3 induces rapid polyubiquitination within the first hour. Demonstrating remarkable precision, upon recruiting endogenous VHL, only a single background lysine (Lys158) on EGFP-FKBP fusions is ubiquitylated 2[2].

MoA PROTAC PROTAC FKBP Degrader-3 Ternary Ternary Complex Formation PROTAC->Ternary Binds FKBP Target Protein (FKBP12 / POI) FKBP->Ternary Recruited VHL E3 Ligase (VHL) VHL->Ternary Recruited Ub Polyubiquitination (Lys158) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Mechanism of PROTAC FKBP Degrader-3 inducing targeted protein degradation.

Quantitative Profiling: VHL vs. CRBN Recruitment

Choosing the correct E3 ligase recruiter is paramount in PROTAC design. While CRBN-based degraders are highly effective, they can exhibit off-target degradation of neo-substrates (e.g., IKZF1/3) due to the intrinsic properties of immunomodulatory imide drugs (IMiDs). PROTAC FKBP Degrader-3 utilizes a VHL ligand, offering an orthogonal degradation profile that is crucial for validating phenotypes without IMiD-induced confounding variables.

Table 1: Comparative Attributes of FKBP-Targeting PROTACs

Degrader MoleculePrimary TargetE3 Ligase RecruitedDegradation Kinetics (DC50)Key Application
PROTAC FKBP Degrader-3 FKBP12 / FKBP12^F36VVHL~250 nM (Rapid Ubiquitination)VHL-dependent target validation; Phenotypic screening
dTAG-13 FKBP12^F36VCRBN~1 - 10 nMGeneral in vitro/in vivo dTAG POI degradation
RC32 Endogenous FKBP12CRBN~0.3 nMHighly potent systemic endogenous FKBP12 clearance

Data synthesized from3[3] and 1[1].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of PROTAC FKBP Degrader-3, researchers must employ self-validating experimental designs. A common pitfall in PROTAC research is ignoring the "hook effect"—where excess PROTAC saturates both the target and the E3 ligase independently, preventing ternary complex formation. Furthermore, verifying the mechanism (ubiquitination) rather than just the outcome (degradation) ensures scientific integrity.

Workflow Step1 1. Cell Seeding & Prep (Exponential Growth Phase) Step2 2. PROTAC Treatment (1-1000 nM Gradient) Step1->Step2 Step3 3. Kinetic Incubation (1h - 24h Time Course) Step2->Step3 Step4 4. Lysis & Extraction (RIPA + PR-619 DUB Inhibitor) Step3->Step4 Step5 5. Target Quantification (Western Blot / Flow Cytometry) Step4->Step5

Experimental workflow for evaluating PROTAC-mediated FKBP degradation.

Step-by-Step Protocol: In Vitro Degradation & Ubiquitination Assay
  • Cell Seeding & Preparation:

    • Action: Seed engineered cells (e.g., PC-3 cells expressing FKBP12^F36V-EGFP) at 2 × 10^5 cells/well in a 6-well plate.

    • Causality: As demonstrated in recent 4[4], PC-3 cells provide a stable EGFP baseline (>5,000 fluorescence units). Seeding at this specific density ensures cells remain in the exponential growth phase, which is critical because proteasome activity and ubiquitin turnover are highly dependent on active cellular metabolic states.

  • Compound Formulation:

    • Action: Reconstitute PROTAC FKBP Degrader-3 in anhydrous DMSO to a 10 mM stock, storing aliquots at -80°C.

    • Causality: PROTACs possess high molecular weights and lipophilicity. Repeated freeze-thaw cycles or aqueous reconstitution can lead to compound aggregation and irreversible inactivation[2].

  • Kinetic Dose-Response Treatment:

    • Action: Treat cells with a concentration gradient (1 nM, 10 nM, 50 nM, 250 nM, 1 μM) for a time course of 1, 4, 12, and 24 hours.

    • Causality: A single-dose endpoint is scientifically insufficient. The gradient identifies the optimal degradation concentration (typically ~250 nM for this compound) and maps the biphasic "hook effect." The 1-hour time point is specifically required to capture transient polyubiquitination before the target is fully degraded by the 26S proteasome.

  • Lysis & Target Extraction:

    • Action: Lyse cells using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 50 mM PR-619.

    • Causality: PR-619 is a broad-spectrum deubiquitinase (DUB) inhibitor. Without it, highly active endogenous DUBs will strip the polyubiquitin chains from FKBP during lysis, masking the direct mechanism of action of the PROTAC and leading to false-negative ubiquitination blots.

  • Quantification:

    • Action: Resolve lysates via SDS-PAGE and immunoblot for FKBP, VHL, and GAPDH. Alternatively, utilize high-throughput flow cytometry to track EGFP decay.

Conclusion

PROTAC FKBP Degrader-3 exemplifies the precision of modern targeted protein degradation. By leveraging VHL recruitment and highly specific linker chemistry, it provides an indispensable tool for functional genomics and target validation. Adhering to rigorous, causality-driven protocols ensures that researchers can reliably harness its event-driven pharmacology while avoiding common systemic artifacts.

References

  • PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network Source: NIH / PMC (Huber et al.) URL:[Link]

  • PhenoDEL as a Novel Screening Strategy Based on Intracellular Protein Degradation Activity Source: bioRxiv URL:[Link]

Sources

The Architectural and Mechanistic Blueprint of PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (TPD) matures from a conceptual breakthrough to a cornerstone of modern pharmacology, the rational design of Proteolysis Targeting Chimeras (PROTACs) demands rigorous physicochemical and mechanistic scrutiny. PROTAC FKBP Degrader-3 serves as a premier model compound for understanding the spatial and kinetic requirements of von Hippel-Lindau (VHL)-mediated degradation.

This technical guide deconstructs the chemical anatomy, molecular weight constraints, and self-validating experimental protocols required to deploy PROTAC FKBP Degrader-3 effectively in preclinical research.

Physicochemical Profiling and Structural Anatomy

PROTAC FKBP Degrader-3 is a rationally designed, heterobifunctional molecule engineered to hijack the intracellular ubiquitin-proteasome system (UPS). Its high molecular weight and complex stereochemistry are deliberate design choices that dictate its biological efficacy.

Quantitative Chemical Profile

To ensure reproducibility across assays, researchers must account for the compound's precise physicochemical parameters. Below is the standardized profile for PROTAC FKBP Degrader-3 .

ParameterValue / Specification
Chemical Name PROTAC FKBP Degrader-3
CAS Number 2079056-43-0
Molecular Weight 1295.54 g/mol
Molecular Formula C₆₈H₉₀N₆O₁₇S
Target E3 Ligase von Hippel-Lindau (VHL)
Target Protein FK506-binding protein (FKBP)
Solubility (In Vitro) DMSO: 25 mg/mL (19.30 mM)
Storage (Solid / Solvent) -20°C (Solid, under N₂) / -80°C (In solvent, up to 6 months)
Tripartite Structural Logic

The molecular weight of 1295.54 Da is a direct consequence of its tripartite architecture, which must bridge two massive protein interfaces without inducing steric clashes.

  • The Target Warhead (FKBP Ligand): The molecule utilizes a synthetic ligand for FKBP (SLF) derivative, specifically featuring a 3,4,5-trimethoxyphenyl moiety. This structure is highly optimized to anchor deeply into the hydrophobic binding pocket of FKBP12.

  • The E3 Recruiter (VHL Ligand): The opposite end features a hydroxyproline-based VHL ligand (a VH032 derivative). The absolute stereochemistry of the (2S, 4R)-4-hydroxyproline core is non-negotiable, as it forms critical hydrogen bonds with the VHL complex.

  • The Linker: Connecting these two ligands is a flexible polyethylene glycol (PEG)-based chain. The causality behind selecting a PEG linker of this specific length is to optimize the "Ternary Complex" geometry. If the linker were too short, the E3 ligase and target protein would sterically repel each other; if too long, the entropic penalty would prevent stable complex formation.

Mechanistic Pathway: The Catalytic Cycle

Unlike traditional occupancy-based inhibitors, PROTAC FKBP Degrader-3 operates via an event-driven catalytic cycle. The compound does not need to inhibit the target's active site; it merely needs to bind long enough to induce ubiquitination.

According to foundational studies evaluating E3 ligase efficiency, treatment with 250 nM of PROTAC FKBP Degrader-3 induces a notable increase in the polyubiquitination of EGFP-FKBP within the first hour of exposure .

Crucially, the specific geometry enforced by the PEG linker restricts the E2 ubiquitin-conjugating enzyme's reach, resulting in the highly specific ubiquitination of a single background lysine (Lys158 ) on the EGFP tag. This demonstrates the profound stereochemical precision of PROTAC-mediated degradation.

MOA PROTAC PROTAC FKBP Degrader-3 (MW: 1295.54 Da) FKBP Target Protein (FKBP) PROTAC->FKBP SLF Moiety VHL E3 Ligase (VHL Complex) PROTAC->VHL VH032 Derivative Ternary Ternary Complex [FKBP : PROTAC : VHL] FKBP->Ternary VHL->Ternary Ub Polyubiquitination (Specific to Lys158) Ternary->Ub E2 Enzyme Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Clearance

Mechanism of target ubiquitination and degradation by PROTAC FKBP Degrader-3.

Self-Validating Experimental Protocols

To accurately evaluate the degradation kinetics of PROTAC FKBP Degrader-3, researchers must employ a self-validating experimental design. This means incorporating specific controls (e.g., proteasome inhibitors) to prove that the observed target loss is definitively caused by UPS-mediated degradation, rather than off-target cytotoxicity or transcriptional suppression.

Phase 1: Reagent Preparation (Addressing High Molecular Weight)

Because PROTAC FKBP Degrader-3 has a high molecular weight (1295.54 Da) and contains lipophilic moieties, it is prone to forming transient colloidal aggregates in aqueous environments.

  • Stock Solution: Dissolve the lyophilized solid in anhydrous DMSO to a concentration of 10 mM.

  • Ultrasonication (Critical Step): Sonicate the vial in a water bath for 3–5 minutes. Causality: This disrupts micelle formation, ensuring a true molecular solution. Failure to sonicate will result in artificially low dosing during in vitro assays.

  • Aliquot Storage: Store aliquots at -80°C under nitrogen. Avoid repeated freeze-thaw cycles, which degrade the PEG linker via oxidative cleavage.

Phase 2: In Vitro Degradation Assay

This protocol utilizes EGFP-FKBP expressing cells to monitor degradation kinetics.

  • Cell Seeding: Seed the target cell line (e.g., HeLa cells stably expressing EGFP-FKBP) in 6-well plates at 3 × 10⁵ cells/well. Incubate overnight at 37°C.

  • Control Pre-treatment (Self-Validation): To prove UPS dependency, pre-treat one control well with 1 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor that inactivates VHL) for 1 hour prior to PROTAC addition.

  • PROTAC Dosing: Treat the cells with 250 nM PROTAC FKBP Degrader-3.

  • Time-Course Incubation: Incubate for 1, 2, 4, and 6 hours to capture the rapid onset of polyubiquitination (occurring <1 hr) and maximal degradation (Dmax).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Add N-ethylmaleimide (NEM) to the lysis buffer to inhibit deubiquitinating enzymes (DUBs) and preserve the ubiquitin chains for analysis.

Phase 3: Immunoblotting and Quantification
  • Protein Separation: Run 20 µg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel.

  • Antibody Probing: Probe the membrane with anti-FKBP (or anti-GFP) to observe target depletion, and anti-Ubiquitin to observe the high-molecular-weight smear indicative of polyubiquitination.

  • Validation Check: The well pre-treated with MG132 should show a massive accumulation of ubiquitinated EGFP-FKBP, with zero target degradation, validating the mechanism of action.

Protocol Step1 1. Reagent Prep (Ultrasonicate in DMSO) Step2 2. Cell Culture (Seed EGFP-FKBP cells) Step1->Step2 Step3 3. Compound Dosing (250 nM PROTAC +/- MG132) Step2->Step3 Step4 4. Cell Lysis (RIPA + NEM + Inhibitors) Step3->Step4 Step5 5. Immunoblotting (Anti-FKBP & Anti-Ub) Step4->Step5 Step6 6. Data Analysis (Quantify Dmax & Kinetics) Step5->Step6

Step-by-step experimental workflow for evaluating PROTAC-induced FKBP degradation.

Quantitative Degradation Benchmarks

When executing the protocols above, researchers should benchmark their results against the established kinetic profile of PROTAC FKBP Degrader-3. Deviations from these metrics usually indicate issues with compound solubility, cell permeability, or E3 ligase expression levels in the chosen cell line.

Kinetic ParameterExpected ObservationMechanistic Implication
Optimal Concentration 250 nMBalances ternary complex formation without inducing the "Hook Effect" (auto-inhibition at high doses).
Onset of Polyubiquitination < 1 hourConfirms rapid cell permeability and immediate VHL recruitment.
Primary Ubiquitination Site Lys158 (on EGFP-FKBP)Validates the strict spatial constraints dictated by the PEG linker.
Maximal Degradation (Dmax) > 95% at 6 hoursDemonstrates the highly efficient, catalytic nature of the degrader.

References

  • Ottis P, Toure M, Cromm PM, Ko E, Gustafson JL, Crews CM. "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 2017. URL:[Link]

High-Precision Characterization of PROTAC FKBP Degrader-3: Binding Kinetics and Ternary Complex Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Basis

PROTAC FKBP Degrader-3 (Catalog Ref: HY-135345) is a heterobifunctional small molecule designed to induce the proteasomal degradation of FKBP12 (FK506-binding protein 1A, 12 kDa).[1] Unlike traditional inhibitors that rely solely on occupancy-driven pharmacology, this compound operates via an event-driven mechanism, recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein.[1]

For drug development professionals, characterizing the binding affinity of PROTAC FKBP Degrader-3 to FKBP12 is not merely a measure of "stickiness" (


); it is the first step in validating the formation of the productive ternary complex required for ubiquitination.
Chemical Architecture[1]
  • Target Warhead: Synthetic Ligand for FKBP (SLF) motif.

  • E3 Ligase Ligand: VHL-binding motif (Hydroxyproline derivative).[1]

  • Linker: Optimized PEG/alkyl chain to facilitate the necessary spatial proximity between FKBP12 and VHL.

Mechanism of Action

The degradation efficiency relies on the formation of a stable FKBP12 : PROTAC : VHL ternary complex. The binding affinity (


) of the PROTAC to FKBP12 is the thermodynamic anchor for this process.

MOA PROTAC PROTAC FKBP Degrader-3 Binary Binary Complex (FKBP12-PROTAC) PROTAC->Binary FKBP12 Target: FKBP12 FKBP12->Binary + PROTAC VHL E3 Ligase: VHL Ternary Ternary Complex (FKBP12-PROTAC-VHL) VHL->Ternary Binary->Ternary + VHL (Cooperativity α) Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome Proteasomal Degradation Ub->Proteasome Recognition

Figure 1: Mechanism of Action. The PROTAC bridges FKBP12 and VHL. High binary affinity to FKBP12 initiates the cascade, but ternary stability drives degradation.

Quantifying Binary Affinity: The Fluorescence Polarization (FP) Standard[1][2]

While Surface Plasmon Resonance (SPR) is valid, Fluorescence Polarization (FP) is the gold standard for FKBP12 binding assays due to the protein's small size (12 kDa).[1] A small tracer (fluorescein-labeled SLF) bound to FKBP12 exhibits high polarization; when PROTAC FKBP Degrader-3 displaces the tracer, polarization drops.[1]

Why FP for FKBP12?
  • Mass Difference: FKBP12 (12 kDa) is significantly larger than the tracer (~0.8 kDa), providing a robust dynamic range (

    
    ).[1]
    
  • Throughput: Amenable to 384-well formats for

    
     determination.
    
  • No Immobilization Artifacts: Unlike SPR, FP occurs in free solution, avoiding surface-matrix interference.

Experimental Protocol: Competitive FP Binding Assay

This protocol determines the


 of PROTAC FKBP Degrader-3 displacing a FITC-SLF tracer.[1] From this, the 

(proxy for

) is calculated using the Cheng-Prusoff equation.
Materials Required[3][4][5][6][7]
  • Protein: Recombinant Human FKBP12 (His-tagged or untagged), >95% purity.[1]

  • Tracer: FITC-SLF (Fluorescein-labeled synthetic ligand).[1]

  • Test Compound: PROTAC FKBP Degrader-3 (10 mM DMSO stock).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

  • Plate: Black 384-well low-volume NBS (Non-Binding Surface) microplate.[1]

Step-by-Step Workflow
Step 1: Tracer

Determination (Pre-Validation)

Before testing the PROTAC, you must determine the affinity of your Tracer to FKBP12 to set the correct protein concentration.

  • Prepare a fixed concentration of FITC-SLF (e.g., 5 nM) in Assay Buffer.

  • Titrate FKBP12 (0 nM to 10 µM) across the plate.

  • Incubate for 30 minutes at Room Temperature (RT).

  • Read FP (Ex: 485 nm, Em: 535 nm).

  • Target: Select an FKBP12 concentration that yields ~80% bound tracer (typically near the

    
     of the tracer, ~20–50 nM).
    
Step 2: PROTAC Competition Assay
  • Preparation: Dilute PROTAC FKBP Degrader-3 in Assay Buffer (top concentration 10 µM, 1:3 serial dilution, 10 points).

  • Master Mix: Prepare a mix of FKBP12 (at concentration determined in Step 1) and FITC-SLF (5 nM).

  • Dispensing: Add 10 µL of PROTAC dilutions to wells.

  • Initiation: Add 10 µL of Master Mix to all wells.

  • Controls:

    • High Signal (Bound): FKBP12 + Tracer + DMSO (No PROTAC).[1]

    • Low Signal (Free): Buffer + Tracer (No Protein).[1]

  • Incubation: 60 minutes at RT, protected from light.

  • Measurement: Read mP values on a multi-mode reader (e.g., BMG PHERAstar or Tecan Spark).

Protocol Start Start: Reagents Ready Mix Prepare Master Mix: FKBP12 (~50 nM) + FITC-SLF (5 nM) Start->Mix Dilute Serial Dilution of PROTAC FKBP Degrader-3 (10 µM down to 0.1 nM) Start->Dilute Combine Combine in 384-well Plate (10 µL Compound + 10 µL Master Mix) Mix->Combine Dilute->Combine Incubate Incubate 60 min @ RT (Equilibrium Reached) Combine->Incubate Read Measure Fluorescence Polarization (Ex 485 / Em 535) Incubate->Read Analyze Calculate IC50 & Ki (Cheng-Prusoff) Read->Analyze

Figure 2: Fluorescence Polarization Workflow. A robust, self-validating path to determine binding constants.

Data Analysis & Interpretation

Calculating

Raw polarization (mP) data is plotted against log[PROTAC] to generate a sigmoidal dose-response curve.[1]



  • 
    :  Derived from the curve.
    
  • 
    :  Concentration of FITC-SLF tracer (e.g., 5 nM).
    
  • 
    :  Dissociation constant of the tracer (determined in Step 1).[1]
    
Expected Values

Based on the SLF warhead architecture, expected values for PROTAC FKBP Degrader-3 are:

ParameterExpected RangeInterpretation

(Binary)
20 – 100 nM High affinity indicates the SLF warhead is accessible and the linker does not sterically hinder binding to FKBP12.[1]

> 90% At optimal concentrations (e.g., 250 nM), near-complete degradation of FKBP12 is expected in cells.[1]
Hook Effect > 1–5 µM At high concentrations, binary complexes saturate both VHL and FKBP12 individually, preventing ternary complex formation.

Critical Insight: A


 significantly higher (weaker) than the parent SLF ligand (approx. 20 nM) suggests "linker collapse," where the linker folds back and interferes with the binding pocket.

From Affinity to Degradation: The Ternary Gap

Possessing high binary affinity (


) to FKBP12 is necessary but not sufficient  for degradation.[1] The crucial metric for a PROTAC is the Cooperativity Factor (

)
.

[1]
  • 
     (Positive Cooperativity):  The PROTAC binds FKBP12 better in the presence of VHL. This creates a stable, productive complex.
    
  • 
     (Negative Cooperativity):  The E3 ligase clashes with the target, destabilizing the complex.
    

Recommendation: If binary affinity (FP assay) is strong (<100 nM) but cellular degradation is weak, perform a TR-FRET Ternary Complex Assay .[1] This uses a Lanthanide-labeled VHL and a Fluorophore-labeled FKBP12 to measure the formation of the {VHL-PROTAC-FKBP12} complex directly.[1]

References

  • MedChemExpress. PROTAC FKBP Degrader-3 Product Datasheet (Cat.[1] No. HY-135345).[1][2] Retrieved from [1][2]

  • Ottis, P., et al. (2017). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation.[2][3] ACS Chemical Biology.[2][3] (Describes the foundational chemistry of SLF-VHL conjugates). Retrieved from [1]

  • Bollini, S., et al. (2002). High-throughput Fluorescence Polarization Method for Identification of FKBP12 Ligands.[4] Journal of Biomolecular Screening.[4] (The gold-standard protocol for FKBP12 FP assays). Retrieved from

  • Promega. Ternary Complex Formation Assays. (Methodology for distinguishing binary vs. ternary kinetics). Retrieved from [1]

Sources

Optimizing Proteolysis: A Technical Deep Dive into PROTAC FKBP Degrader-3 (dTAG-v-1) SAR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PROTAC FKBP Degrader-3 (commercially synonymous with dTAG-v-1 ) represents a second-generation evolution in the "degradation tag" (dTAG) technology.[1] Unlike its predecessor dTAG-13, which recruits Cereblon (CRBN), Degrader-3 utilizes a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] This structural shift addresses critical limitations in the first-generation SAR, specifically eliminating IMiD-associated off-target degradation (e.g., IKZF1/3) and improving solubility and potency in specific cell lines.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of FKBP Degrader-3, detailing the "Linkerology" that governs its ternary complex stability and providing self-validating protocols for its application.[1]

Part 1: Molecular Architecture & Design Logic[1]

The efficacy of PROTAC FKBP Degrader-3 relies on a heterobifunctional architecture designed to bridge the FKBP12^F36V mutant domain and the VHL E3 ligase.

The Warhead: FKBP12^F36V Ligand (SLF Analog)[1]
  • Component: Synthetic Ligand for FKBP (SLF).

  • Mechanism: Binds the "hole" engineered into the FKBP12^F36V mutant (F36V creates a cavity that accepts the bulky substituent of the SLF).

  • SAR Insight: The selectivity is achieved via a "bump-and-hole" strategy.[1] Wild-type FKBP12 does not bind Degrader-3 with high affinity due to steric clash at Phenylalanine-36.[1]

The E3 Recruiter: VHL Ligand
  • Component: Hydroxyproline-based VHL ligand (VH032 derivative).[1]

  • SAR Improvement: First-generation degraders (e.g., dTAG-13) used Thalidomide analogs to recruit CRBN.[1] However, Thalidomide analogs act as "molecular glues" for neosubstrates like IKZF1 (Ikaros) and IKZF3 (Aiolos), causing cytotoxicity unrelated to the target.

  • Advantage: Degrader-3 (VHL-based) abolishes this off-target toxicity , making it the superior tool for studying essential genes or highly sensitive cell lines.[1]

The Linker: PEG Composition
  • Structure: Polyethylene glycol (PEG) chain.[1]

  • SAR Criticality: The linker length in Degrader-3 is optimized to avoid steric clashes between the VHL and FKBP proteins while maintaining enough flexibility to induce the formation of a productive ternary complex.

  • The "Goldilocks" Zone: Too short (<8 atoms) prevents complex formation; too long (>20 atoms) increases entropic cost, reducing potency.[1] Degrader-3 typically utilizes a PEG3-PEG5 motif.[1]

Part 2: SAR Data & Performance Metrics

The following data consolidates comparative SAR studies between CRBN-recruiting (dTAG-13) and VHL-recruiting (Degrader-3/dTAG-v-1) systems.

Table 1: Comparative SAR Profile (Representative Data)
FeaturedTAG-13 (Generation 1)PROTAC FKBP Degrader-3 (dTAG-v-1) SAR Implication
E3 Ligase Cereblon (CRBN)VHL VHL is often more highly expressed in specific cancer lines (e.g., HeLa, MCF7).[1]
DC50 (Potency) ~5–10 nM< 5 nM Degrader-3 often shows superior potency due to tighter ternary complex cooperativity.[1]
Dmax (Efficacy) > 90%> 95% Both achieve deep degradation, but Degrader-3 often acts faster (1-2 hours).[1]
Selectivity Low (Degrades IKZF1/3)High (No IMiD targets) Critical: Use Degrader-3 if IKZF1/3 loss affects your phenotype.[1]
Hook Effect Visible > 1 µMVisible > 5 µM VHL systems often tolerate higher concentrations before autoinhibition occurs.
Mechanism of Action: The Ternary Complex

The core of the SAR is the formation of the Target:PROTAC:E3 ternary complex. The diagram below illustrates the pathway and the "Hook Effect" logic essential for experimental design.

G PROTAC PROTAC (Degrader-3) Binary1 Binary Complex (PROTAC:FKBP) PROTAC->Binary1 + Target Binary2 Binary Complex (PROTAC:VHL) PROTAC->Binary2 + E3 Ligase FKBP Target Protein (FKBP12^F36V) VHL E3 Ligase (VHL-Cullin2) Ternary Active Ternary Complex (FKBP:PROTAC:VHL) Binary1->Ternary + VHL Binary1->Ternary Blocked Binary2->Ternary + FKBP Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome Excess High Conc. (>5µM) Excess->Binary1 Saturates Target Excess->Binary2 Saturates E3

Caption: Kinetic pathway of Degrader-3 induced degradation. Note the "Hook Effect" pathway where excess PROTAC prevents ternary complex formation.

Part 3: Experimental Protocols (Self-Validating)

To validate the activity of FKBP Degrader-3, do not rely solely on Western Blots, which are semi-quantitative. Use the HiBiT Lytic Detection System for precise DC50 calculation.

Protocol: Kinetic Degradation Assay (HiBiT)

Principle: The target protein is tagged with an 11-amino acid HiBiT peptide.[1] Upon cell lysis, HiBiT binds with LgBiT (added exogenously) to form functional NanoLuc luciferase. Degradation results in loss of luminescence.

Reagents Required:
  • Cell Line: HEK293 or HeLa expressing FKBP12^F36V-HiBiT.[1]

  • Compound: PROTAC FKBP Degrader-3 (10 mM stock in DMSO).[1]

  • Detection: Nano-Glo® HiBiT Lytic Detection System (Promega).[1]

Step-by-Step Workflow:
  • Seeding (Day 0):

    • Plate 5,000 cells/well in a white, solid-bottom 96-well plate.

    • Incubate overnight at 37°C/5% CO2.

    • Validation Check: Ensure 80-90% confluency on Day 1 to avoid toxicity artifacts.[1]

  • Treatment (Day 1):

    • Prepare a 10-point serial dilution of Degrader-3 in Opti-MEM (range: 10 µM down to 0.1 nM).[1]

    • Crucial Step: Include a "DMSO Only" control (0% degradation) and a "MG-132 + PROTAC" control (Proteasome inhibition check).[1]

    • Add compounds to cells.[2] Incubate for 4 hours (VHL degraders act rapidly).

  • Detection:

    • Equilibrate Nano-Glo reagent to room temperature.[1]

    • Add volume equal to culture medium (1:1 ratio).[1]

    • Orbitally shake for 5 minutes at 600 rpm.

  • Data Analysis:

    • Measure Luminescence (RLU).[1]

    • Normalize data:

      
      .
      
    • Fit to a 4-parameter logistic curve to determine DC50 (Potency) and Dmax (Maximum Degradation).[1]

Self-Validation Checkpoint:

  • If the curve goes down and then up at high concentrations (>5 µM), you have observed the Hook Effect , confirming the mechanism is PROTAC-driven and not non-specific toxicity.

  • If MG-132 pretreatment rescues the signal, the degradation is proteasome-dependent.[1]

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Dmax (<50%) Slow E3 ligase kinetics or low VHL expression.[1]Verify VHL expression in your specific cell line. Switch to dTAG-13 (CRBN) if VHL is low.[1]
Cytotoxicity Off-target effects or DMSO toxicity.[1]Use the negative control dTAG-v-1-NEG (diastereomer that cannot bind VHL).[1][3][4] If toxicity persists, it is not mechanism-based.[1]
No Degradation Target localization issues.FKBP Degrader-3 is cell-permeable but may struggle with nuclear targets compared to smaller ligands.[1] Confirm target accessibility.

References

  • Nabet, B., et al. (2018).[5] The dTAG system for immediate and target-specific protein degradation.[1][4] Nature Chemical Biology. Link

  • Nabet, B., et al. (2020).[5] Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules.[1] Nature Communications. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link[1]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][4] Nature Chemical Biology. Link

  • Promega Corporation. Nano-Glo® HiBiT Lytic Detection System Protocol.[1]Link[1]

Sources

The Role of PROTAC FKBP Degrader-3 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: A Paradigm Shift in Pharmacological Intervention

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. While immensely successful, this approach has limitations, leaving a vast portion of the proteome, including scaffold proteins and non-enzymatic targets, deemed "undruggable".[1][2][3] Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of mere inhibition, TPD co-opts the cell's own machinery to completely eliminate a target protein.[1][4]

At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules act as a molecular bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, a key component of the cell's protein disposal system.[5][6][7] This induced proximity triggers the tagging of the target protein with ubiquitin, marking it for destruction by the 26S proteasome.[5][] Because the PROTAC molecule is released after degradation, it can act catalytically, with a single molecule triggering the destruction of multiple target proteins.[1][9]

This guide provides an in-depth technical examination of a specific and potent research tool: PROTAC FKBP Degrader-3 . We will dissect its components, elucidate its mechanism of action, and provide field-proven experimental protocols for its characterization, offering researchers, scientists, and drug development professionals a comprehensive manual for leveraging this technology.

Section 1: Deconstructing PROTAC FKBP Degrader-3

The efficacy of any PROTAC is contingent on the precise selection of its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[10][11][12] PROTAC FKBP Degrader-3 is a well-defined chemical probe that exemplifies a rational design approach to targeted degradation.

The Target: The FK506-Binding Protein (FKBP) Family

The FKBP family of proteins are highly conserved immunophilins that possess peptidyl-prolyl isomerase (PPIase) activity, playing crucial roles as molecular chaperones in protein folding, receptor signaling, and protein trafficking.[13][14][15] The archetypal member, FKBP12, is a ubiquitously expressed, 12 kDa protein that binds the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[16][17][18] The involvement of FKBPs in diverse cellular pathways has linked them to numerous diseases, including cancers and neurodegenerative disorders, making them attractive therapeutic targets.[13][16][19] For instance, targeting FKBP12 has been shown to potentiate bone morphogenetic protein (BMP) signaling and induce apoptosis in multiple myeloma cells, highlighting a potential therapeutic avenue that can be explored with a degradation strategy.[19][20]

The E3 Ligase Recruitment: Hijacking the von Hippel-Lindau (VHL) Complex

The human genome encodes over 600 E3 ubiquitin ligases, yet the majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][21][22] PROTAC FKBP Degrader-3 incorporates a ligand for VHL.[23][24][25][26]

The choice of E3 ligase is a critical design parameter that influences a PROTAC's degradation efficiency, selectivity, and potential for off-target effects. VHL and CRBN represent distinct paradigms for substrate recognition.[]

  • Von Hippel-Lindau (VHL): A component of the Cullin-2 RING ligase complex, VHL acts as a "pivoting clamp," recognizing specific hydroxy-proline motifs with high specificity.[] It has a broad subcellular localization, found in both the cytoplasm and the nucleus, making a wide range of targets accessible.[]

  • Cereblon (CRBN): As the substrate receptor for the Cullin-4A ligase complex, CRBN functions more like a "pivoting door," demonstrating greater tolerance for diverse neosubstrates.[] It is primarily localized to the nucleus.[]

By recruiting VHL, PROTAC FKBP Degrader-3 leverages a well-characterized E3 ligase with a distinct substrate recognition mechanism and broad cellular access.

The Linker: The Unsung Hero of Ternary Complex Formation

The chemical linker connecting the FKBP and VHL ligands is not merely a passive tether. Its length, composition, and attachment points are critical variables that dictate the geometry and stability of the ternary complex (FKBP-PROTAC-VHL).[11][12] An optimal linker ensures a productive orientation between the E3 ligase and the target, facilitating efficient ubiquitin transfer to surface-exposed lysine residues on the target protein.[28]

Molecular Profile of PROTAC FKBP Degrader-3

For clarity and reproducibility in research, precise identification of chemical probes is paramount.

Identifier Value Reference(s)
Common Name PROTAC FKBP Degrader-3[23][24]
CAS Number 2079056-43-0[29][30]
Molecular Formula C68H90N6O17S[29][30]
Molecular Weight 1295.54 g/mol [30]
E3 Ligase Recruited von Hippel-Lindau (VHL)[23][26]
Target Protein Family FK506-Binding Proteins (FKBPs)[23][30]

Section 2: Mechanism of Action: A Catalytic Cycle of Destruction

PROTAC FKBP Degrader-3 orchestrates the degradation of FKBP proteins through a four-step, event-driven process that leverages the cell's endogenous Ubiquitin-Proteasome System (UPS).[1][5]

  • Ternary Complex Formation: The PROTAC, being bifunctional, first binds to both an FKBP protein and the VHL E3 ligase complex simultaneously, forming a key ternary complex.[5][] The stability and conformation of this complex are crucial for the subsequent steps.[31]

  • Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity to the FKBP target. This allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 conjugating enzyme onto accessible lysine residues on the surface of the FKBP protein.[21] This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[]

  • Proteasomal Degradation: The polyubiquitinated FKBP protein is recognized and unfolded by the 26S proteasome, which then proteolytically degrades it into small peptides.[5]

  • Catalytic Release and Recycling: Following the degradation of the target, PROTAC FKBP Degrader-3 dissociates from the complex and is free to bind to another FKBP protein and E3 ligase, initiating a new cycle of degradation.[5][9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC FKBP Degrader-3 Ternary Ternary Complex (FKBP-PROTAC-VHL) PROTAC->Ternary Binds FKBP Target Protein (FKBP) FKBP->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ternary->PROTAC Releases Ternary->VHL Releases Ubi_FKBP Polyubiquitinated FKBP Ternary->Ubi_FKBP Ubiquitination Proteasome 26S Proteasome Ubi_FKBP->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into Ub Ubiquitin (Ub) Ub->Ternary Enters Complex E1E2 E1/E2 Enzymes E1E2->Ub Activates

Fig. 1: Catalytic cycle of FKBP degradation mediated by PROTAC FKBP Degrader-3.

Section 3: A Guide to Experimental Validation

As a Senior Application Scientist, my imperative is to bridge theory with practice. A PROTAC's activity cannot be assumed; it must be rigorously validated through a systematic series of experiments. The following protocols provide a self-validating framework to characterize the activity of PROTAC FKBP Degrader-3.

Objective 1: Confirming Target Degradation and Potency (DC₅₀ & Dₘₐₓ)

The first and most fundamental question is: does the compound degrade the target protein? Western blotting is the gold-standard endpoint assay for quantifying changes in total protein levels.[32][33]

This protocol determines the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[34]

  • Cell Seeding: Plate cells (e.g., a human cell line endogenously expressing FKBP12, like HEK293 or MM.1S) in 6-well plates. Seed at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere and recover overnight.

  • PROTAC Preparation: Prepare a 10 mM stock solution of PROTAC FKBP Degrader-3 in DMSO. Perform serial dilutions in complete growth medium to create a dose-response range (e.g., 0.1 nM to 10,000 nM). Critically, ensure the final DMSO concentration is constant across all wells and does not exceed 0.1% to prevent solvent-induced artifacts.[34]

  • Cell Treatment: Aspirate the old medium and add the medium containing the PROTAC dilutions. Include a "vehicle-only" control (0.1% DMSO).

  • Incubation: Incubate cells for a fixed duration (e.g., 24 hours) at 37°C. This endpoint should be chosen based on preliminary time-course experiments.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Quantification & Electrophoresis: Clarify the lysate by centrifugation. Determine the total protein concentration of the supernatant using a BCA assay. Normalize the protein content for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST. Probe with a primary antibody specific for your FKBP target (e.g., anti-FKBP12) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Data Analysis: Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate. Quantify band intensities using densitometry software. Normalize the FKBP band intensity to the loading control for each lane. Plot the normalized FKBP levels against the log of the PROTAC concentration and fit a variable slope (four-parameter) dose-response curve to calculate DC₅₀ and Dₘₐₓ values.[35]

Concentration (nM)Normalized FKBP12 Level (%)
0 (Vehicle)100
185
1052
10015
10008
100009 (Hook Effect)
Calculated DC₅₀ ~12 nM
Calculated Dₘₐₓ ~92%
Note: This data is for illustrative purposes only. The "hook effect" at high concentrations is a known phenomenon for PROTACs, where efficacy decreases due to the formation of non-productive binary complexes, hindering ternary complex formation.[2]
Objective 2: Elucidating Degradation Kinetics

Endpoint assays are informative but blind to the dynamics of degradation. Live-cell kinetic assays are essential to understand how quickly and for how long a PROTAC works.[36][37][38]

This protocol uses Promega's HiBiT technology, where the target protein is tagged with a small 11-amino-acid peptide. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is directly proportional to the amount of tagged protein.[36]

  • Cell Line Generation: Generate a stable cell line expressing the FKBP target protein fused with a HiBiT tag (e.g., FKBP12-HiBiT).

  • Cell Seeding: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate suitable for luminescence readings.

  • Treatment: Prepare and add PROTAC dilutions as described in Protocol 1.

  • Kinetic Measurement: Place the plate in a plate reader equipped with a luminometer and gas/temperature control (37°C, 5% CO₂). At specified time intervals (e.g., every 30 minutes for 24 hours), add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and provides the LgBiT and substrate. Record the luminescent signal.

  • Data Analysis: Normalize the luminescence at each time point to the vehicle control. Plot the normalized protein levels over time for each concentration. From these curves, key kinetic parameters can be derived.

ParameterDescriptionImportance
DC₅₀ Concentration for 50% degradation.Measures potency.
Dₘₐₓ Maximum degradation achieved.Measures efficacy.
k_deg Degradation rate constant.Measures the speed of degradation.
Time to Dₘₐₓ Time required to reach maximal degradation.Indicates onset and speed of action.
Duration of Effect Time the protein level remains suppressed.Informs on the persistence of the effect.
References for kinetic parameter definitions:[38][39]
Objective 3: Validating the Mechanism of Action

Confirming that the observed protein loss is due to the intended PROTAC mechanism is a hallmark of rigorous scientific inquiry.

These experiments are typically run for a single, effective concentration of the PROTAC (e.g., 10x DC₅₀) and analyzed by Western blot.

  • Experimental Setup: Seed cells as for a standard Western blot experiment.

  • Pre-treatment Conditions (Incubate for 1-2 hours prior to PROTAC addition):

    • Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib or 100 nM Carfilzomib).[18][21]

    • Ubiquitination Dependence: Pre-treat cells with an E1 activating enzyme inhibitor (e.g., 1 µM MLN4924).[18]

    • Ternary Complex Dependence (Competition): Pre-treat cells with a high concentration of a free VHL ligand or a free FKBP ligand (e.g., 10-100x the PROTAC concentration).[35]

  • PROTAC Treatment: Add PROTAC FKBP Degrader-3 to the pre-treated wells (and to a positive control well with no pre-treatment).

  • Analysis: Incubate for the time required to achieve Dₘₐₓ, then harvest and analyze via Western blot as per Protocol 1.

Expected Outcomes: Degradation of FKBP should be observed in the positive control but should be "rescued" (i.e., blocked) in all pre-treatment conditions. This confirms the degradation is proteasome-dependent, requires ubiquitination, and is mediated by the formation of the specific FKBP-PROTAC-VHL ternary complex.

Validation_Workflow Start Start: Observe Protein Degradation Question Is the mechanism correct? Start->Question Proteasome Test Proteasome Dependence Question->Proteasome Ubiquitination Test Ubiquitination Dependence Question->Ubiquitination Ternary Test Ternary Complex Dependence Question->Ternary P_Inhibitor Pre-treat with Bortezomib Proteasome->P_Inhibitor U_Inhibitor Pre-treat with MLN4924 Ubiquitination->U_Inhibitor T_Inhibitor Pre-treat with free VHL/FKBP Ligand Ternary->T_Inhibitor Result_P Degradation Rescued? P_Inhibitor->Result_P Result_U Degradation Rescued? U_Inhibitor->Result_U Result_T Degradation Rescued? T_Inhibitor->Result_T Conclusion Conclusion: Mechanism Validated Result_P->Conclusion If all 'Yes' Result_U->Conclusion If all 'Yes' Result_T->Conclusion If all 'Yes'

Fig. 2: Logical workflow for validating the mechanism of action.

Section 4: Concluding Remarks

PROTAC FKBP Degrader-3 serves as more than just a tool for eliminating FKBP proteins; it is a model for understanding the principles of VHL-mediated targeted protein degradation. The experimental framework provided in this guide—moving from confirmation of degradation to kinetic profiling and rigorous mechanistic validation—represents a robust strategy applicable to the development and characterization of any PROTAC molecule.

The field of TPD is rapidly advancing. The exploration of novel E3 ligases, the development of tissue-selective degraders, and strategies to overcome potential resistance mechanisms are active areas of research.[21] By applying the systematic, causality-driven experimental approach detailed here, researchers can generate high-quality, reproducible data, contributing to the collective effort to unlock the full therapeutic potential of this transformative technology.

References

  • CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (2025, October 23). Vertex AI Search.
  • PROTAC FKBP Degrader-3. MedchemExpress.com.
  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers.
  • Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma. PMC.
  • FKBP Family Proteins: Immunophilins with Versatile Biological Functions.
  • Protac Technology in Cancer Drug Development– A Review. Ijaresm.
  • Recent Advances of Degradation Technologies Based on PROTAC Mechanism. (2025, October 13). MDPI.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025, September 27). MDPI.
  • FKBP Family Proteins: Immunophilins with Vers
  • FKBP Ligands—Where We Are and Where to Go? PMC - NIH.
  • FKBP Family Proteins: Immunophilins with Versatile Biological Functions. (2008, July 18). Neurosignals.
  • How to Measure the Kinetics of Targeted Protein Degradation. (2025, December 17). Bitesize Bio.
  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC.
  • PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Upd
  • FKBP Ligands—Where We Are and Where to Go? (2018, December 4). Frontiers.
  • E3 Ligase Ligands in PROTAC. Precise PEG.
  • Review of Targeted Protein Degradation (TPD) Technology. (2023, March 21). BOC Sciences.
  • Investigating protein degradability through site-specific ubiquitin ligase recruitment. (2024, December 13). bioRxiv.
  • PROTAC FKBP Degrader-3, 2079056-43-0. BroadPharm.
  • PROTACs: A Practical Guide. (2022, August 11). Biocompare: The Buyer's Guide for Life Scientists.
  • Targeted Protein Degradation Technology: A Novel Strategy for Cancer Therapy. (2024, February 29). Journal of Student Research.
  • PROTAC FKBP Degrader-3(Yale University)
  • E3 ligase ligands optimiz
  • Capturing degrader efficacy through live-cell kinetics. (2025, August 12). Drug Discovery News.
  • PROTAC Design. BioSolveIT.
  • Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. (2025, July 15). Promega.
  • Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma. (2025, October 1). PubMed.
  • dFKBP-1 is a Potent and PROTAC-based FKBP12 Degrader. (2020, November 25). MedChemExpress.
  • A Roadmap for PROTAC Development. (2019, January 14). Promega Connections.
  • Cell-based protein degrader assays for micropl
  • Early-Stage Considerations for PROTAC Development: From Design to Preclinical Readiness. (2025, November 20). WuXi AppTec.
  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). eScholarship.org.
  • PROTAC FKBP Degrader-3. MedChemExpress.
  • Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC. Benchchem.
  • Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease. (2023, September 29). bioRxiv.
  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020, May 20). PMC.
  • PROTAC FKBP Degrader-3. Xcess Biosciences.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). PMC.
  • Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. PMC.
  • PROTAC FKBP Degrader-3 - 50 mg. Tebubio.
  • Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Blog.

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Technical Assessment: Cell Permeability & Physicochemical Profiling of PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

Topic: PROTAC FKBP Degrader-3 Cell Permeability Properties Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists[1]

Executive Summary

PROTAC FKBP Degrader-3 (Catalog: HY-135345; Chemical ID: Compound 10, Ottis et al., 2017) represents a canonical "Beyond Rule of 5" (bRo5) chemical probe. Designed to induce the degradation of FKBP12 (or FKBP-tagged fusion proteins) by recruiting the VHL (von Hippel-Lindau) E3 ligase, this molecule serves as a critical case study in the permeability challenges facing heterobifunctional degraders.[1]

With a molecular weight exceeding 1200 Da and significant polar surface area, FKBP Degrader-3 defies traditional Lipinski parameters. Its cellular activity is not solely defined by thermodynamic binding affinity (


) but is kinetically gated by its ability to traverse the lipid bilayer. This guide analyzes the permeability properties of FKBP Degrader-3, detailing the structural determinants of its cellular entry and providing validated protocols for its assessment.[1]

Molecular Architecture & Physicochemical Determinants[2]

The permeability of PROTAC FKBP Degrader-3 is governed by its tripartite structure. Unlike small molecule inhibitors, its physicochemical profile requires an analysis of chameleonicity —the ability of the molecule to collapse its conformation to hide polar groups during membrane transit.

Structural Components[1][2][3]
  • Warhead (POI Ligand): Synthetic ligand for FKBP (SLF analog) or AP1867 derivative.[2]

  • E3 Ligand: VHL-recruiting moiety (typically a hydroxyproline derivative).[1]

  • Linker: PEG/Alkyl chain that determines flexibility and TPSA (Topological Polar Surface Area).

Physicochemical Profile (Data Summary)
PropertyValue / CharacteristicImpact on Permeability
Molecular Weight ~1295.54 DaHigh Barrier: Significantly slows passive diffusion rates compared to Ro5 drugs (<500 Da).[1]
TPSA > 200 Ų (Est.)High Barrier: High polarity increases desolvation penalty before entering the lipid membrane.
cLogP Variable (High)Moderate: Lipophilicity drives membrane partitioning but exacerbates non-specific binding/trapping in membranes.
H-Bond Donors > 5High Barrier: Increases water solvation shell, requiring energy to shed during permeation.
Solubility DMSO: 25 mg/mLOperational: Low aqueous solubility complicates assay readout (requires BSA/additives).
The "Chameleonic" Hypothesis

For bRo5 molecules like FKBP Degrader-3, permeability often depends on the formation of intramolecular hydrogen bonds (IMHBs) .[1] In the low-dielectric environment of the cell membrane, the linker may fold onto the VHL or FKBP ligand, effectively "shielding" polar atoms and reducing the apparent TPSA.[1]

ChameleonicEffect A Aqueous Phase (High Dielectric) Conf_Open Open Conformation High TPSA Solvated A->Conf_Open Dominant State B Membrane Interface (Desolvation) Conf_Closed Closed Conformation IMHBs Formed Low Apparent TPSA B->Conf_Closed Conformational Collapse C Lipid Bilayer (Low Dielectric) D Cytosol (Re-solvation) C->D Exit D->Conf_Open Target Engagement Conf_Open->B Energy Penalty Conf_Closed->C Passive Diffusion

Caption: Theoretical model of conformational collapse (chameleonicity) allowing high-MW PROTACs to traverse lipid bilayers.

Permeability Profiling: Methodologies & Data Interpretation

Standard ADME assays (e.g., standard Caco-2 pH 7.4) often yield false negatives for PROTACs due to high non-specific binding to plasticware or cell membranes. The following protocols are optimized for FKBP Degrader-3.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: Assess passive diffusion without transporter interference.

  • Optimization for FKBP Degrader-3: Use Bio-mimetic Lipid PAMPA rather than standard Hexadecane. The inclusion of phospholipids is crucial to mimic the bilayer interaction of bRo5 molecules.

Caco-2 Permeability (Bi-Directional)

Purpose: Determine efflux ratio (P-gp/BCRP liability). VHL ligands are known P-gp substrates; thus, FKBP Degrader-3 likely exhibits asymmetric transport (


).[1]
Critical Protocol Modification: The "Sink" Condition

Because FKBP Degrader-3 is highly lipophilic and low-solubility, it may saturate the receiver compartment or stick to the receiver plate, leading to artificially low


.[1]
  • Receiver Buffer: Must contain 1% BSA (Bovine Serum Albumin) or surfactant (e.g., TPGS) to act as a "sink," maintaining the concentration gradient and preventing plastic adsorption.

Cellular Target Engagement (The Ultimate Proxy)

Since physical permeability assays can be noisy, functional permeability is best measured via NanoBRET or HiBiT degradation kinetics.

  • Metric:

    
     (Concentration for 50% degradation) is a composite of Permeability + Ternary Complex Formation + Ubiquitination.
    
  • Comparison: If Biochemical

    
     is low (nM) but Cellular 
    
    
    
    is high (
    
    
    M), permeability is the bottleneck .

Experimental Protocol: Optimized Caco-2 for PROTACs

Objective: Accurately measure


 (Apparent Permeability) of FKBP Degrader-3.
Materials
  • Cells: Caco-2 (21-day differentiated monolayers).

  • Compound: PROTAC FKBP Degrader-3 (10 mM DMSO stock).

  • Transport Buffer: HBSS (pH 7.4).

  • Sink Additive: BSA (Fatty acid-free) or 0.5% Captisol.

  • Analysis: LC-MS/MS (MRM mode).

Workflow
  • Equilibration: Wash cells with HBSS (37°C). Measure TEER (Target: >300

    
    ).
    
  • Dosing Solution: Dilute FKBP Degrader-3 to 1-5

    
    M  in HBSS. (Avoid higher concentrations to prevent precipitation).
    
    • Note: Keep final DMSO < 0.5%.[3]

  • Setup (A

    
     B): 
    
    • Apical (Donor): 1

      
      M Compound in HBSS.
      
    • Basolateral (Receiver): HBSS + 4% BSA (The Sink).

  • Setup (B

    
     A): 
    
    • Basolateral (Donor): 1

      
      M Compound in HBSS.
      
    • Apical (Receiver): HBSS + 4% BSA .

  • Incubation: 2 hours at 37°C with shaking (critical to reduce unstirred water layer effects).

  • Sampling:

    • Take aliquots from Donor (T=0, T=120) and Receiver (T=120).

    • Crash: Mix samples 1:1 with Acetonitrile (containing Internal Standard) immediately to prevent sticking.

  • Calculation:

    
    
    Where 
    
    
    
    is surface area,
    
    
    is initial donor concentration.

Mechanistic Pathway & Troubleshooting

Understanding the failure modes of FKBP Degrader-3 permeability is essential for optimization.[1]

PermeabilityFailureModes Compound FKBP Degrader-3 (Extracellular) Membrane Cell Membrane Compound->Membrane Passive Diffusion (Slow) Efflux P-gp / BCRP Efflux Pumps Membrane->Efflux Substrate Recognition Trapping Endosomal Trapping (Lysosomal Degradation) Membrane->Trapping Endocytosis Cytosol Cytosolic Target (FKBP12) Membrane->Cytosol Successful Entry Efflux->Compound Extrusion Trapping->Cytosol Endosomal Escape (Inefficient)

Caption: Major transport and resistance mechanisms affecting intracellular concentration of FKBP Degrader-3.

Troubleshooting Low Activity

If FKBP Degrader-3 shows poor degradation (


) despite high affinity:
  • Check Efflux: Perform Caco-2 +/- Verapamil (P-gp inhibitor). If

    
     increases, the VHL ligand is likely being pumped out.[1]
    
  • Check Solubility: If recovery in Mass Balance is < 70%, the compound is precipitating or sticking to the plate. Use glass inserts or higher BSA.

References

  • Ottis, P., et al. (2017).[1][4] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[4] Link

    • Core reference for the synthesis and characteriz
  • Matsson, P., & Kihlberg, J. (2017). "How Big Is Too Big for Cell Permeability?" Journal of Medicinal Chemistry, 60(5), 1662–1664. Link

    • Authoritative review on bRo5 permeability and chameleonicity.
  • Foley, C. A., et al. (2020).[1][5] "Drug-like Properties of PROTACs: A Permeability Perspective." ACS Medicinal Chemistry Letters. Link

    • Detailed discussion on PAMPA/Caco-2 optimiz
  • MedChemExpress (MCE). "PROTAC FKBP Degrader-3 Product Datasheet (HY-135345)." Link

    • Source for physicochemical data and solubility profiles.[4]

Sources

Methodological & Application

Application Note: Standard Protocol for In Vitro Characterization of PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

PROTAC FKBP Degrader-3 (MedChemExpress Cat. No. HY-135345; CAS 2079056-43-0) is a heterobifunctional small molecule designed to induce the targeted degradation of FKBP12 (FK506-binding protein 12). Unlike the dTAG system which targets a mutant FKBP12^F36V tag, FKBP Degrader-3 typically targets wild-type FKBP domains, making it a powerful tool for studying PROTAC mechanics and E3 ligase biology.

Mechanism of Action (MoA)

The molecule functions as a molecular bridge:

  • Warhead: Binds to the FKBP12 protein.

  • E3 Ligand: Binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

  • Linker: Connects the two moieties, facilitating the formation of a ternary complex (FKBP12-PROTAC-VHL).

Once the ternary complex is formed, VHL recruits an E2 ubiquitin-conjugating enzyme, transferring ubiquitin to surface lysines on FKBP12. This polyubiquitination marks FKBP12 for recognition and degradation by the 26S proteasome.

MoA Visualization

MoA PROTAC FKBP Degrader-3 FKBP Target: FKBP12 PROTAC->FKBP Binds VHL E3 Ligase: VHL PROTAC->VHL Recruits Complex Ternary Complex (FKBP12-PROTAC-VHL) PROTAC->Complex FKBP->Complex VHL->Complex Ub Poly-Ubiquitination Complex->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Figure 1: Mechanism of Action for PROTAC FKBP Degrader-3.[2] The molecule bridges FKBP12 and VHL, triggering ubiquitination and proteasomal degradation.

Compound Handling & Preparation[2][4]

Proper handling is critical for reproducibility. PROTACs are often high molecular weight (>800 Da) and lipophilic, presenting solubility challenges.

ParameterSpecification
Molecular Weight 1295.54 g/mol
Solubility (In Vitro) DMSO: ≥ 25 mg/mL (19.30 mM).[3] Requires sonication.[2][3]
Storage (Powder) -20°C (stable for 3 years); store under nitrogen/argon if possible.
Storage (In DMSO) -80°C (6 months). Avoid repeated freeze-thaw cycles.

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 1 mg of powder in 77.2 µL of anhydrous DMSO.

  • Dissolution: Vortex for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes until the solution is perfectly clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 10-20 µL) to prevent moisture absorption, which can degrade the linker or cause precipitation.

Assay 1: Cellular Degradation (Western Blot)

This is the "Gold Standard" assay to determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation).

Experimental Design
  • Cell Line: HeLa or HEK293 (Endogenous FKBP12 is abundant).

  • Controls (Critical for Validity):

    • Vehicle: DMSO (0.1%).

    • Negative Control: Epoxomicin or MG-132 (Proteasome Inhibitor) + PROTAC.

    • Competition Control: Molar excess of free VHL ligand or FKBP ligand (prevents ternary complex).

Step-by-Step Protocol

Day 1: Seeding

  • Seed HeLa cells in 6-well plates at

    
     cells/well in DMEM + 10% FBS.
    
  • Incubate overnight at 37°C, 5% CO2.

Day 2: Treatment

  • Dose-Response: Prepare serial dilutions of FKBP Degrader-3 in warm media. Recommended range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

    • Note: Include a high concentration (10 µM) to check for the Hook Effect (reduced degradation due to binary complex saturation).

  • Time-Course: Treat cells with a fixed concentration (e.g., 100 nM) and harvest at 0h, 2h, 4h, 8h, 16h, 24h.

  • Mechanistic Rescue (Optional): Pre-treat one set of wells with 10 µM MG-132 for 1 hour before adding PROTAC.

Day 3: Lysis & Western Blot

  • Wash cells 2x with ice-cold PBS.

  • Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail (essential to prevent post-lysis degradation).

  • Clarify lysates (14,000 x g, 10 min, 4°C).

  • Perform BCA assay to normalize protein loading (20 µ g/lane ).

  • Immunoblotting:

    • Primary Ab: Anti-FKBP12 (e.g., Abcam ab2918).

    • Loading Control: Anti-GAPDH or Anti-Vinculin.

    • Secondary Ab: HRP-conjugated species-specific IgG.

Data Analysis

Quantify band intensity using ImageJ. Plot "Relative FKBP12 Abundance" (normalized to Loading Control and DMSO) vs. Log[Concentration]. Fit to a 4-parameter logistic curve to calculate DC50.

Assay 2: Biochemical Ternary Complex Formation (AlphaLISA)

Before cellular testing, validating that the PROTAC can bridge the recombinant proteins is highly recommended.

Principle

AlphaLISA measures the proximity of two beads. If the PROTAC successfully bridges FKBP12 and VHL, the Donor bead (on one protein) excites the Acceptor bead (on the other), emitting a signal.

Protocol Overview
  • Reagents: Recombinant GST-FKBP12, His-VHL complex, Anti-GST Acceptor beads, Anti-His Donor beads.

  • Reaction:

    • Mix GST-FKBP12 (10 nM) and His-VHL (10 nM) in Assay Buffer (PBS + 0.1% BSA + 0.01% Tween-20).

    • Add serial dilutions of FKBP Degrader-3.

    • Incubate 60 min at RT.

    • Add Acceptor and Donor beads. Incubate 60 min in dark.

  • Read: Measure signal on an EnVision or compatible plate reader.

  • Result: You should see a bell-shaped curve. The rising phase indicates ternary complex formation; the falling phase (Hook Effect) indicates saturation of individual proteins by the PROTAC.

Experimental Workflow Diagram

Workflow cluster_Cell Cellular Assay (HeLa/HEK293) Start Start: FKBP Degrader-3 Stock Preparation QC QC: Solubility Check (Sonication) Start->QC Seed Seed Cells (Overnight) QC->Seed Treat Compound Treatment (Dose/Time Course) Seed->Treat Rescue Control: +MG-132 (Proteasome Block) Seed->Rescue Lysis Lysis & BCA Norm. Treat->Lysis Rescue->Treat Pre-treat WB Western Blot (Anti-FKBP12) Lysis->WB Analysis Data Analysis (GraphPad Prism) WB->Analysis Calculate DC50

Figure 2: Step-by-step experimental workflow for validating FKBP Degrader-3 activity in cells.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Degradation Poor cell permeability.Verify solubility. Try a longer incubation time (up to 24h). Ensure VHL is expressed in your cell line.
Hook Effect Concentration too high.The "Hook Effect" occurs when excess PROTAC saturates E3 and POI independently, preventing dimerization. Test lower concentrations (1-100 nM).
Cytotoxicity Off-target effects.[4]Perform a CellTiter-Glo viability assay in parallel. FKBP12 degradation itself is usually not toxic.
Variable Bands Post-lysis degradation.Work strictly on ice. Add fresh protease inhibitors. Boil samples immediately after adding loading buffer.

References

  • Ottis, P., et al. (2017).[1][2] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[2]

  • Nabet, B., et al. (2018). "The dTAG system for immediate and target-specific protein degradation."[5][6][][8] Nature Chemical Biology, 14, 431–441.

  • MedChemExpress. "PROTAC FKBP Degrader-3 Product Information."

Sources

Application Note: Optimizing Concentration Ranges and Dosing Protocols for PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Ternary Complex Kinetics, and Self-Validating Dosing Methodologies

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted protein degradation. PROTAC FKBP Degrader-3 (also referenced in literature as Compound 10) is a highly potent, heterobifunctional molecule engineered to selectively degrade FK506-binding protein (FKBP) fusion constructs[1]. By bridging the target protein with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it hijacks the ubiquitin-proteasome system (UPS) to induce rapid proteolysis[1].

This application note provides an authoritative guide on the optimal concentration ranges for PROTAC FKBP Degrader-3, detailing the causality behind dosing limits (e.g., the "hook effect"), formulation strategies for its high molecular weight (1295.54 Da)[2], and self-validating experimental protocols designed to ensure high-fidelity data in both in vitro and in vivo settings.

Mechanistic Overview & Target Engagement

PROTAC FKBP Degrader-3 consists of three distinct chemical moieties: an FKBP-binding ligand, a rationally designed linker, and a VHL-recruiting ligand[3]. The efficacy of this degrader is dictated by its ability to form a stable ternary complex (Target–PROTAC–E3 Ligase)[4].

Unlike traditional small-molecule inhibitors that rely on sustained active-site occupancy, PROTACs operate catalytically. Literature demonstrates that PROTAC FKBP Degrader-3 induces a notable increase in the polyubiquitination of EGFP-FKBP within the first hour of treatment[1]. Interestingly, due to the specific spatial orientation enforced by the VHL-recruiting linker, ubiquitination is highly localized; upon recruiting endogenous VHL, only a single EGFP background lysine (Lys158) is ubiquitylated[1].

MOA PROTAC PROTAC FKBP Degrader-3 (Compound 10) FKBP Target Protein (FKBP / EGFP-FKBP) PROTAC->FKBP FKBP Ligand Binding VHL E3 Ubiquitin Ligase (VHL) PROTAC->VHL VHL Ligand Binding Ternary Ternary Complex Formation [FKBP - PROTAC - VHL] FKBP->Ternary VHL->Ternary Ubiquitin Polyubiquitination (Specific to Lys158) Ternary->Ubiquitin E2 Enzyme Transfer Proteasome 26S Proteasome Target Degradation Ubiquitin->Proteasome UPS Pathway

Figure 1: Mechanism of Action for PROTAC FKBP Degrader-3 mediated ternary complex formation and UPS degradation.

Dosing Optimization: The Causality of the "Hook Effect"

A critical failure point in PROTAC experimental design is the assumption that "more is better." Because PROTACs require the formation of a tripartite complex, their dose-response curves are uniquely bell-shaped.

  • Sub-optimal Dosing (< 50 nM): Insufficient PROTAC molecules are present to bridge the target and the E3 ligase, leading to incomplete degradation.

  • Optimal Dosing (100 nM – 250 nM): Time-course studies confirm that 250 nM is the optimal concentration for PROTAC FKBP Degrader-3 to induce maximum polyubiquitination within 1 hour[1]. At this concentration, the stoichiometry perfectly favors ternary complex formation.

  • Excessive Dosing (> 5 μM) - The Hook Effect: At high concentrations, PROTAC molecules independently saturate the binding sites of both the FKBP target and the VHL ligase[5]. This forms separate binary complexes (FKBP-PROTAC and VHL-PROTAC) that sterically repel each other, completely halting target degradation.

HookEffect Low Sub-optimal Dosing (< 50 nM) LowResult Incomplete Ternary Formation (Low Efficacy) Low->LowResult Insufficient PROTAC Optimal Optimal Dosing (100 nM - 250 nM) OptResult Maximum Ternary Complex Formation (Rapid Degradation) Optimal->OptResult Ideal Stoichiometry High Excessive Dosing (> 5 μM) HighResult The Hook Effect: Binary Complex Saturation (Inhibition of Degradation) High->HighResult Independent Saturation

Figure 2: The stoichiometric logic governing the PROTAC Hook Effect.

Physicochemical Profiling & Formulation Strategy

PROTACs inherently violate Lipinski's Rule of Five due to their bifunctional nature. PROTAC FKBP Degrader-3 has a high molecular weight (1295.54) and is highly lipophilic[2]. Consequently, improper formulation will lead to precipitation, phase separation, and false-negative degradation results.

Quantitative Formulation Data Summary
Formulation TypeSolvent CompositionMax SolubilityVisual StatePreparation Notes
In Vitro Stock 100% DMSO25 mg/mL (19.30 mM)ClearRequires ultrasonication. DMSO is hygroscopic; use freshly opened vials[2].
In Vivo (Option A) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (1.93 mM)ClearAdd solvents sequentially. PEG300/Tween-80 act as critical surfactants[2].
In Vivo (Option B) 10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (1.93 mM)ClearIdeal for highly lipophilic administration routes[2].
In Vivo (Option C) 10% DMSO + 90% (20% SBE-β-CD in saline)5 mg/mL (3.86 mM)SuspendedRequires ultrasonication. Suitable for IP/Oral dosing[2].

Self-Validating Experimental Protocols

To establish trustworthiness in your data, every PROTAC assay must be a "self-validating system." This means integrating mechanistic controls directly into the workflow to prove that the observed degradation is strictly dependent on the UPS and the specific E3 ligase, rather than off-target cytotoxicity.

Protocol A: In Vitro Dosing & Kinetic Profiling

Objective: Determine the precise degradation kinetics of FKBP-fusion proteins while validating the VHL-UPS pathway.

Step-by-Step Methodology:

  • Stock Preparation: Reconstitute PROTAC FKBP Degrader-3 in anhydrous DMSO to a 10 mM stock. Sonicate in a water bath for 5–10 minutes until completely dissolved[2]. Causality: Sonication provides the kinetic energy required to break intermolecular hydrophobic interactions of the 1295 Da molecule.

  • Cell Seeding: Seed HEK293T or relevant target cells expressing the FKBP-fusion construct at 70% confluency in 6-well plates.

  • Control Pre-treatment (The Self-Validation Step):

    • Well 1 (Vehicle): 0.1% DMSO.

    • Well 2 (Proteasome Control): Pre-treat with 10 μM MG132 for 1 hour.

    • Well 3 (Ligase Control): Pre-treat with an excess (10 μM) of VHL ligand (e.g., VH032) to competitively block the E3 ligase[5].

  • PROTAC Dosing: Spike PROTAC FKBP Degrader-3 into the culture media to achieve a final concentration of 250 nM across all experimental wells[1].

  • Kinetic Harvesting: Harvest cells at 1h, 4h, 12h, and 24h post-treatment. Note: Polyubiquitination should be detectable via Western Blot within the first hour[1].

  • Analysis: Perform immunoblotting against the FKBP tag.

    • Expected Result: Complete degradation in standard wells; rescued protein levels in the MG132 and VHL-competitor wells, validating the mechanism.

Protocol B: In Vivo Pharmacokinetic Formulation (Clear Solution)

Objective: Prepare a stable, precipitate-free formulation for systemic animal dosing.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the required mass of PROTAC FKBP Degrader-3 in 10% (by final volume) DMSO. Vortex vigorously.

  • Surfactant Addition: Add 40% (by final volume) PEG300. Vortex for 2 minutes. Causality: PEG300 acts as a co-solvent, wrapping the hydrophobic core of the PROTAC.

  • Micelle Formation: Add 5% (by final volume) Tween-80. Sonicate for 5 minutes. Causality: Tween-80 lowers the surface tension, allowing the formation of stable micelles that will protect the PROTAC from precipitating in the aqueous phase.

  • Aqueous Dilution: Slowly add 45% (by final volume) sterile Saline dropwise while continuously vortexing[2].

  • Validation: Visually inspect the solution against a light source. It must be a clear solution (solubility ≥ 2.5 mg/mL)[2]. Administer immediately to prevent long-term phase separation.

References

  • Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation Source: ACS Chemical Biology, Ottis P, et al. (2017) URL:[Link]

  • Degradation of proteins by PROTACs and other strategies Source: Acta Pharmaceutica Sinica B (via NIH PMC) URL:[Link]

  • Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]

Sources

Application Note: Precision Time-Course Degradation Analysis using PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Targeted Protein Degradation (TPD) represents a paradigm shift from occupancy-based inhibition to event-driven elimination. PROTAC FKBP Degrader-3 is a specific heterobifunctional molecule designed to recruit the Von Hippel-Lindau (VHL) E3 ligase to FKBP12 (or FKBP12-tagged fusion proteins), triggering polyubiquitination and subsequent proteasomal degradation.

Unlike dTAG-13 (which recruits Cereblon), PROTAC FKBP Degrader-3 utilizes the VHL pathway. This distinction is critical for experimental design, as degradation kinetics, cell-line compatibility (VHL expression levels), and potential off-target profiles differ between E3 ligases.

This guide details the protocol for establishing a high-resolution time-course analysis. Accurately mapping degradation kinetics (


, 

) is essential to distinguish between rapid catalytic degradation and slower, stoichiometric sequestration, and to identify the "Hook Effect" window where supratherapeutic concentrations inhibit ternary complex formation.

Mechanism of Action

The efficiency of PROTAC FKBP Degrader-3 relies on the formation of a productive ternary complex.[1] The molecule acts as a bridge: one end binds the FKBP12 domain (via a synthetic ligand like SLF), and the other binds the VHL E3 ligase.

Diagram 1: The Ubiquitin-Proteasome Degradation Cascade

MOA PROTAC PROTAC FKBP Degrader-3 Ternary Ternary Complex (FKBP-PROTAC-VHL) PROTAC->Ternary Recruitment FKBP Target: FKBP12 (or Fusion) FKBP->Ternary VHL E3 Ligase: VHL Complex VHL->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments + Recycled PROTAC Proteasome->Degradation Proteolysis Degradation->PROTAC Catalytic Turnover

Caption: Mechanism of PROTAC FKBP Degrader-3.[2][3][4] The molecule induces proximity between VHL and FKBP12, leading to ubiquitination. Note the catalytic recycling of the PROTAC molecule.

Experimental Design Strategy

The "Hook Effect" Consideration

Before performing a time course, a dose-response (concentration) experiment is mandatory. PROTACs exhibit a bell-shaped response. At high concentrations, binary complexes (PROTAC-VHL and PROTAC-FKBP) saturate the binding sites, preventing the formation of the necessary ternary complex.

  • Recommended Test Range: 0.1 nM – 10 µM (Log scale).

  • Target Concentration for Time Course: Select the lowest concentration that achieves

    
     (typically 100 nM – 500 nM for this class of degraders) to minimize off-target effects.
    
Time Point Selection

Degradation via VHL is often rapid (observable within 1-2 hours).

  • Early Phase (Kinetics): 0.5h, 1h, 2h (Captures initial rate).

  • Mid Phase (Maximal Efficacy): 4h, 6h (Usually

    
    ).
    
  • Late Phase (Resynthesis/Stability): 24h (Checks for protein rebound or compound instability).

Detailed Protocols

Protocol A: Cell Treatment and Lysis

Reagents:

  • Compound: PROTAC FKBP Degrader-3 (e.g., MedChemExpress HY-135345).[5]

  • Vehicle: DMSO (Molecular Biology Grade).

  • Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail (PIC) and Deubiquitinase Inhibitors (e.g., PR-619) to preserve ubiquitination state if analyzing intermediates.

Step-by-Step:

  • Seeding: Plate cells (e.g., HEK293, HeLa) to reach 70-80% confluency at the end of the experiment.

    • Why? Over-confluency can alter metabolic rates and E3 ligase expression.

  • Preparation of Stocks: Dissolve PROTAC FKBP Degrader-3 in DMSO to a 10 mM stock. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment (Reverse Time Course):

    • To harvest all samples simultaneously, stagger the addition of the compound.

    • Example: For a 24h time course ending at 10:00 AM, add the 24h dose at 10:00 AM the previous day, and the 1h dose at 9:00 AM on harvest day.

    • Control: Include a DMSO-only control harvested at the longest time point (24h) to account for cell growth effects.

  • Harvesting:

    • Wash cells 2x with ice-cold PBS.

    • Add ice-cold RIPA buffer (150 µL per well of 6-well plate).

    • Scrape and collect lysate into pre-chilled microcentrifuge tubes.

    • Incubate on ice for 20 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to new tubes.

  • Quantification: Determine protein concentration using BCA assay. Normalization is critical.

Protocol B: Western Blot Analysis[6][7]

Critical Parameter: FKBP12 is a small protein (~12 kDa). Blotting conditions must be optimized to prevent "blow-through" (protein passing through the membrane).

  • Gel Electrophoresis:

    • Use 15% SDS-PAGE or 4-20% gradient gels to resolve the 12 kDa target.

    • Load 20-30 µg of total protein per lane.

  • Transfer:

    • Use 0.2 µm PVDF membrane (0.45 µm pores are too large for FKBP12; risk of signal loss).

    • Transfer conditions: 100V for 60 mins (wet transfer) or optimized semi-dry settings.

  • Blocking & Antibody Incubation:

    • Block: 5% Non-fat milk in TBST for 1h.

    • Primary Antibody: Anti-FKBP12 (or anti-tag if using fusion) [1:1000].

    • Loading Control: Anti-Vinculin or Anti-GAPDH. Note: Do not use VHL as a loading control, as its levels may fluctuate during degrader treatment.

  • Detection:

    • Use ECL substrate with high sensitivity.[6]

    • Ensure exposure is within the linear dynamic range (no saturated bands).

Data Analysis & Visualization

Workflow Diagram

Workflow Step1 Cell Seeding (70% Confluency) Step2 Reverse Time Course Treatment (Add PROTAC at t=-24h, -8h, -4h...) Step1->Step2 Step3 Lysis & BCA Normalization Step2->Step3 Step4 SDS-PAGE & Transfer (0.2 µm membrane) Step3->Step4 Step5 Western Blot Detection Step4->Step5 Step6 Densitometry Analysis (ImageJ / Empiria) Step5->Step6

Caption: Experimental workflow for reverse time-course analysis to ensure simultaneous harvesting.

Quantitative Output Structure

Normalize target band intensity to the loading control (LC) for each lane. Then, normalize that ratio to the DMSO control (set to 100%).

Formula:



Example Data Table:

Time (h)FKBP12 Intensity (AU)GAPDH Intensity (AU)Normalized Ratio% Remaining
0 (DMSO)500080000.625100%
1350079000.44371%
4120081000.14824%
850079500.06310%
2445080500.0569%

Troubleshooting & Optimization

IssueProbable CauseSolution
No Degradation Low VHL expressionVerify VHL levels in your specific cell line. Switch to a CRBN-based degrader (e.g., dTAG-13) if VHL is absent.
Bell-Shaped Curve Hook EffectThe concentration is too high. Reduce dose to <1 µM.
Signal "Blow-through" Membrane pore sizeSwitch from 0.45 µm to 0.2 µm PVDF membrane for the 12 kDa FKBP12 protein.
Rebound at 24h Compound instabilityRefresh media with new compound at 12h or check compound half-life in media.

References

  • Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein degradation.[7][8] Nature Chemical Biology. Retrieved from [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Retrieved from [Link]

  • LI-COR Biosciences. Western Blot Normalization Strategies. Retrieved from [Link]

Sources

cell line compatibility for PROTAC FKBP Degrader-3 experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Line Compatibility & Optimization for PROTAC FKBP Degrader-3 Experiments

Executive Summary & Core Directive

PROTAC FKBP Degrader-3 is a specialized heterobifunctional small molecule designed to degrade proteins tagged with FKBP12 (specifically the FKBP12F36V mutant, commonly known as the dTAG system) or endogenous FKBP12. Unlike the widely used dTAG-13 , which recruits the Cereblon (CRBN) E3 ligase, FKBP Degrader-3 recruits the Von Hippel-Lindau (VHL) E3 ligase.

Critical Distinction: The success of your experiment relies entirely on the presence of functional VHL machinery in your chosen cell line. This guide provides the framework to validate cell line compatibility, avoid false negatives caused by VHL deficiency, and optimize degradation kinetics.

Mechanism of Action: The VHL Advantage

To understand compatibility, one must understand the recruitment mechanism. FKBP Degrader-3 functions as a molecular bridge:

  • Warhead: Binds the FKBP12F36V tag fused to your Protein of Interest (POI).

  • Linker: Connects the two moieties with optimal spacing.

  • E3 Ligand: Binds the VHL E3 ligase complex.

This formation of a Ternary Complex (POI-PROTAC-VHL) triggers the poly-ubiquitination of the POI at surface lysines, marking it for proteasomal degradation.

Diagram 1: The FKBP Degrader-3 Signaling Pathway[2]

FKBP_Degrader3_Pathway cluster_inputs Input Components PROTAC PROTAC FKBP Degrader-3 Complex Ternary Complex [POI :: PROTAC :: VHL] PROTAC->Complex Binds Both POI POI-FKBP12(F36V) POI->Complex VHL VHL E3 Ligase Complex (VHL/ElonginB/ElonginC/Cul2) VHL->Complex Ubiquitin Poly-Ubiquitination (Lysine Residues) Complex->Ubiquitin E2 Transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Degradation POI Degradation (Peptide Fragments) Proteasome->Degradation Proteolysis

Caption: Mechanism of Action.[1] FKBP Degrader-3 recruits VHL to the FKBP-tagged protein, inducing ubiquitination and subsequent proteasomal degradation.

Cell Line Compatibility Matrix

The most common cause of failure with FKBP Degrader-3 is using a cell line with low or absent VHL expression. Unlike CRBN (which is ubiquitous but can be downregulated in drug-resistant lines), VHL is frequently mutated or silenced in specific cancer subtypes, particularly Renal Cell Carcinoma (RCC).

Table 1: Compatibility Assessment by Cell Lineage
Cell LineTissue OriginVHL StatusCompatibilityRecommended Action
HEK293T Kidney (Embryonic)Wild-Type High Ideal for initial validation and transient transfections.
HeLa CervixWild-Type High Robust degradation typically observed.
PC-3 ProstateWild-Type High Validated in literature for FKBP-degradation screens.
U-2 OS Bone (Osteosarcoma)Wild-Type High Excellent morphology for imaging-based readouts.
MCF-7 BreastWild-Type High Suitable for breast cancer models.
786-O Kidney (RCC)Deficient Incompatible DO NOT USE. Lacks functional VHL; POI will not degrade.
RCC4 Kidney (RCC)Deficient Incompatible DO NOT USE. Constitutive HIF accumulation indicates VHL loss.
Jurkat T-Cell LeukemiaVariable Moderate Expression can vary; validate VHL levels via Western Blot first.

Expert Insight: If your experimental design requires a VHL-deficient line (like 786-O), you must switch to dTAG-13 (or dTAG-7), which recruits CRBN instead of VHL.

Experimental Protocol: Validation & Optimization

Do not assume degradation will occur simply because the cell line is "compatible." You must empirically determine the optimal concentration and time window to avoid the "Hook Effect."

Phase 1: Pre-Validation (The "VHL Check")

Before cloning your gene of interest into the FKBP12F36V vector, confirm the degradation machinery in your specific cell bank aliquot.

  • Lyse cells using RIPA buffer + Protease Inhibitors.

  • Perform Western Blot probing for:

    • VHL (Target ~18-24 kDa).

    • HIF-1α (Positive control for VHL function; high HIF-1α in normoxia usually indicates VHL dysfunction).

    • GAPDH/Actin (Loading control).

  • Decision: If VHL is undetectable, abort FKBP Degrader-3 usage and switch to CRBN-based degraders.

Phase 2: Dose-Response & The Hook Effect

PROTACs exhibit a bell-shaped dose-response. At very high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, preventing the formation of the necessary ternary complex.

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., HEK293T) expressing POI-FKBP12F36V at 60-70% confluency in 6-well plates.

  • Preparation: Prepare FKBP Degrader-3 stock (10 mM in DMSO).

  • Treatment: Treat cells for 6 hours with the following log-scale concentrations:

    • 0 nM (DMSO Control)

    • 10 nM

    • 100 nM[2]

    • 500 nM[2]

    • 1 µM

    • 10 µM

  • Harvest & Blot: Lyse cells and blot for the POI (using anti-FKBP, anti-HA/Flag, or POI-specific antibody).

  • Analysis:

    • Success: >80% degradation at 100-500 nM.

    • Hook Effect: Reappearance of POI band at 10 µM.

Phase 3: Time-Course Kinetics

VHL-based degraders often exhibit different kinetics than CRBN degraders.

  • Standard Timepoints: 1h, 2h, 4h, 8h, 24h.

  • Expectation: Significant degradation is often visible by 2-4 hours. Recovery of protein levels (due to resynthesis) may occur after 24 hours if the PROTAC is metabolized or unstable.

Troubleshooting & Controls

Every experiment requires self-validating controls to distinguish between technical failure and biological reality.

Control TypeReagent/MethodPurpose
Negative Control Compound dTAG-V1-NEG (or similar inactive analog)A structural analog that cannot bind VHL. Proves degradation is VHL-dependent, not an off-target drug effect.
Pathway Blocker MLN4924 (Neddylation Inhibitor)Prevents Cullin-RING ligase activation. Pre-treat for 1h. If degradation stops, the ubiquitin pathway is confirmed.
Proteasome Inhibitor MG-132 (10 µM)Pre-treat for 1h. If degradation stops, it confirms proteasomal clearance (vs. autophagy or aggregation).
Competition Free VHL Ligand (excess)Co-treat with excess VHL ligand. Should rescue the POI by outcompeting the PROTAC for the E3 ligase.
Diagram 2: Experimental Workflow & Decision Tree

Workflow_Decision Start Start: Select Cell Line CheckVHL Step 1: Western Blot for VHL Start->CheckVHL Decision1 Is VHL Expressed? CheckVHL->Decision1 UseDegrader3 Step 2: Proceed with FKBP Degrader-3 Decision1->UseDegrader3 Yes SwitchCRBN STOP: Switch to dTAG-13 (CRBN-based) Decision1->SwitchCRBN No DoseResponse Step 3: Dose Response (10nM - 10µM) UseDegrader3->DoseResponse CheckHook Hook Effect Observed? DoseResponse->CheckHook Optimize Select Concentration below Hook threshold CheckHook->Optimize Yes (at high conc) CheckHook->Optimize No (Good range) TimeCourse Step 4: Time Course (1h - 24h) Optimize->TimeCourse

Caption: Decision tree for validating cell line compatibility and optimizing PROTAC concentrations.

References

  • MedChemExpress. PROTAC FKBP Degrader-3 Product Information & Mechanism. Retrieved from [3]

  • Nabet, B., et al. (2018).[2] The dTAG system for immediate and target-specific protein degradation.[2][4] Nature Chemical Biology, 14, 431–441. (Foundation of the dTAG system, comparing CRBN vs VHL recruitment). Retrieved from

  • Ottis, P., et al. (2017).[5] Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chemical Biology, 12(10), 2570-2578.[5] (Detailed comparison of VHL vs CRBN kinetics). Retrieved from

  • BroadPharm. PROTAC FKBP Degrader-3 Structure and Properties. Retrieved from

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. (Seminal work on VHL-based PROTAC kinetics and the hook effect). Retrieved from

Sources

Application Note: Kinetic Profiling of PROTAC FKBP Degrader-3 using HiBiT Live-Cell Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for establishing a high-resolution kinetic assay to monitor the degradation of FKBP12 (or FKBP-fused targets) induced by PROTAC FKBP Degrader-3 . Unlike endpoint assays (Western blot or lytic luminescence), this protocol utilizes the HiBiT-LgBiT split-luciferase system in live cells. This approach captures critical kinetic parameters—such as onset of degradation, maximal degradation rate (


), and recovery (resynthesis)—that are often missed in static readouts.[1]

Key Compound Profile:

  • Compound: PROTAC FKBP Degrader-3 (e.g., MCE Cat. No. HY-135345).[2]

  • Mechanism: Heterobifunctional molecule recruiting VHL (Von Hippel-Lindau) E3 ligase to FKBP (FK506 binding protein).

  • Readout: Loss of luminescence corresponds to target degradation.

Assay Principle & Mechanism

The HiBiT system relies on the structural complementation of NanoLuc luciferase. The target protein (FKBP) is tagged with a small 11-amino acid peptide (HiBiT ). The cell constitutively expresses the complementary 156-amino acid subunit (LgBiT ).

  • Baseline: HiBiT-FKBP binds LgBiT with high affinity (

    
     pM), forming active NanoBiT luciferase. In the presence of the live-cell substrate (Nano-Glo Endurazine ), a stable luminescent signal is generated.[3]
    
  • Degradation: FKBP Degrader-3 bridges endogenous VHL E3 ligase and HiBiT-FKBP.

  • Ubiquitination: VHL ubiquitinates the HiBiT-FKBP complex.

  • Signal Loss: The proteasome degrades the tagged protein. The HiBiT peptide is destroyed, preventing complementation with LgBiT, resulting in a quantifiable loss of luminescence.

Visualizing the Molecular Mechanism

G cluster_0 Ternary Complex Formation cluster_1 Detection System VHL E3 Ligase (VHL) PROTAC FKBP Degrader-3 (Linker) VHL->PROTAC Target Target (HiBiT-FKBP) PROTAC->Target LgBiT LgBiT (Stable Exp) Target->LgBiT Complementation Proteasome 26S Proteasome Target->Proteasome Ubiquitination NanoLuc Active NanoLuc LgBiT->NanoLuc + Endurazine Light Luminescence (RLU) NanoLuc->Light Proteasome->Light Signal Loss

Caption: Mechanism of Action. The PROTAC recruits VHL to HiBiT-FKBP. Proteasomal degradation destroys the HiBiT tag, extinguishing the LgBiT-dependent luminescent signal.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line HEK293 or HeLa (LgBiT Stable)Constitutive expression of LgBiT is required for kinetic monitoring.
Plasmid/CRISPR HiBiT-FKBP12 VectorExpresses the tagged target. CRISPR knock-in is preferred for endogenous stoichiometry.
Degrader PROTAC FKBP Degrader-3The VHL-recruiting degrader (e.g., MCE HY-135345).[2]
Substrate Nano-Glo® Endurazine™Critical: Use Endurazine (not Lytic reagent) for live-cell stability >24h.[4]
Media Opti-MEM (Phenol Red-free)Phenol red absorbs light; use clear media for assay reading.
Plate White, solid-bottom 96/384-wellPrevents signal crosstalk between wells.

Detailed Experimental Protocol

Phase 1: Cell Engineering (Pre-Assay)

Note: For robust kinetics, avoid transient transfection of LgBiT. Use a stable LgBiT cell line and transiently transfect HiBiT-FKBP, or (ideally) use a double-stable line.

  • Seeding: Plate LgBiT-stable HEK293 cells at 5,000 cells/well in a white 96-well plate using 100 µL growth medium.

  • Transfection (if not stable): 24 hours later, transfect with HiBiT-FKBP plasmid (10-50 ng/well) using FuGENE HD.

    • Expert Tip: Keep expression low. Overexpression of the target can outcompete the PROTAC, masking degradation efficacy (the "Hook Effect" artifact).

  • Incubation: Incubate for 16–24 hours to allow protein expression and HiBiT-LgBiT equilibration.

Phase 2: Reagent Preparation
  • PROTAC Preparation:

    • Dissolve FKBP Degrader-3 in DMSO to 10 mM stock.

    • Prepare 10x working concentrations in Opti-MEM .

    • Dose Range: 7-point dilution series (e.g., 1 µM down to 0.1 nM).

  • Substrate Preparation:

    • Reconstitute Nano-Glo Endurazine™ according to manufacturer instructions.

    • Dilute to 1x in pre-warmed (

      
      ) Opti-MEM or CO2-independent medium.
      
Phase 3: The Kinetic Assay Run[5]

Workflow Step1 1. Media Exchange Remove growth media. Replace with 80µL Opti-MEM containing Endurazine. Step2 2. Equilibration Incubate 2 hrs at 37°C. Allows substrate metabolism and signal stabilization. Step1->Step2 Step3 3. Baseline Read Measure Pre-dose Luminescence (t=-10 min). Step2->Step3 Step4 4. Compound Addition Add 20µL 5x PROTAC FKBP Degrader-3. (Final Vol: 100µL). Step3->Step4 Step5 5. Kinetic Acquisition Read every 15-30 mins for 24 hours. Maintain 37°C + 5% CO2. Step4->Step5

Caption: Live-cell kinetic workflow. Equilibration (Step 2) is crucial to eliminate substrate uptake artifacts before drug addition.

  • Media Swap: Carefully aspirate growth media. Add 80 µL of 1x Endurazine media.

  • Equilibration: Incubate plate at 37°C for 2 hours .

    • Why? Endurazine is a pro-substrate requiring intracellular esterase processing. The signal rises slowly before plateauing. You must dose at the plateau to ensure signal changes are due to degradation, not substrate kinetics.

  • Baseline Read: Acquire a pre-dose measurement (

    
    ).
    
  • Treatment: Add 20 µL of 5x PROTAC dilutions. Include DMSO vehicle control (0% degradation) and a mock-transfection control (background).

  • Acquisition: Place in a plate reader (e.g., GloMax or EnVision) with temperature control (37°C). Read luminescence every 20 minutes for 18–24 hours.

Data Analysis & Interpretation

Do not rely solely on raw RLU (Relative Light Units). PROTAC kinetics are dynamic.

Normalization

Normalize all data points to the DMSO control at the corresponding time point to account for cell growth or slight substrate decay.



Key Metrics Calculation
  • 
    :  The maximal degradation observed (lowest % remaining).
    
  • 
     (Degradation Half-life):  Time required to reach 50% of the 
    
    
    
    .
  • Initial Rate: Slope of the linear phase of degradation (first 1–4 hours).

The Hook Effect Check

If high concentrations (e.g., >1 µM) show less degradation than lower concentrations (e.g., 100 nM), you are observing the "Hook Effect" (formation of binary [PROTAC-Target] or [PROTAC-E3] complexes rather than the productive ternary complex).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Signal Drift (Rising) Insufficient equilibrationIncrease Endurazine pre-incubation to 2–3 hours before adding PROTAC.
Low Signal:Noise Low transfection efficiencySwitch to a stable HiBiT-FKBP cell line or optimize plasmid ratio.
No Degradation VHL pathway inactiveVerify VHL expression in your cell line (HEK293 and HeLa are usually VHL+).
Cell Toxicity Compound toxicityRun a multiplexed CellTiter-Glo assay at the endpoint to distinguish degradation from cell death.

References

  • Promega Corporation. Nano-Glo® Endurazine™ and Vivazine® Live Cell Substrates Technical Manual.Link

  • Schwinn, M. K., et al. (2018). "CRISPR-mediated tagging of endogenous proteins with a luminescent peptide." ACS Chemical Biology, 13(2), 467-474. Link

  • MedChemExpress. PROTAC FKBP Degrader-3 Product Information (Cat. No. HY-135345).[2]Link[2]

  • Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Recovery of Targeted Protein Degradation Targets." Promega PubHub.Link

Sources

Troubleshooting & Optimization

overcoming the hook effect in PROTAC FKBP Degrader-3 titration

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming the Hook Effect in PROTAC FKBP Degrader-3 Titration

Overview PROTAC FKBP Degrader-3 is a potent, heterobifunctional molecule designed to degrade FK506-binding proteins (FKBPs) by hijacking the von Hippel-Lindau (VHL) E3 ligase[1]. While highly efficacious, researchers frequently encounter a paradoxical loss of target degradation at elevated compound concentrations—a phenomenon known as the "hook effect" or prozone effect[2]. As a Senior Application Scientist, I have designed this support center to provide authoritative, field-tested troubleshooting strategies to help you diagnose, quantify, and overcome this stoichiometric bottleneck in your degradation assays.

Diagnostic FAQs: Understanding the Hook Effect

Q: Mechanistically, why does the hook effect occur during my FKBP Degrader-3 titrations? A: The efficacy of a PROTAC relies entirely on the formation of a productive ternary complex: [FKBP]–[PROTAC]–[VHL]. At optimal concentrations, the PROTAC acts as a molecular bridge. However, as the concentration of FKBP Degrader-3 exceeds the dissociation constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of both the target and the E3 ligase, the system becomes saturated. The PROTAC molecules independently bind to FKBP and VHL, forming non-productive binary complexes ([FKBP]–[PROTAC] and [PROTAC]–[VHL]). These binary complexes competitively inhibit the formation of the ternary complex, resulting in a bell-shaped dose-response curve where degradation sharply declines at high concentrations[3].

Q: How can I mathematically or biophysically predict the onset of the hook effect for my specific cell line? A: The hook effect is governed by the cooperativity factor (


). If 

(positive cooperativity), the ternary complex is thermodynamically favored over binary complexes, widening the effective concentration window (the "degradation zone") and delaying the hook effect[4]. You can assess this using label-free in-solution measurements like Mass Photometry or Spectral Shift technology to quantify the relative concentrations of intermediate species and calculate

prior to running extensive cell-based assays[3][4].

Q: How do I distinguish a genuine hook effect from compound-induced cytotoxicity? A: High concentrations of PROTACs can sometimes cause off-target toxicity, which halts the general cellular translation/transcription machinery, mimicking a loss of degradation. Self-Validating Control: Always multiplex your Western Blot or luminescence degradation assay with a parallel cell viability assay (e.g., CellTiter-Glo). Furthermore, introduce a competitive inhibitor control (e.g., pre-treating with excess FK506 or the VHL inhibitor VH298). If the loss of degradation at high concentrations is truly a hook effect, it will be reversible upon compound wash-out, whereas toxicity-induced artifacts will not recover quickly.

Mechanistic & Workflow Visualizations

HookEffect cluster_low Optimal Concentration Window cluster_high High Concentration (Hook Effect) PROTAC PROTAC FKBP Degrader-3 (Increasing Concentration) Ternary Productive Ternary Complex [FKBP] - [PROTAC] - [VHL] PROTAC->Ternary Optimal [P] Binary1 Binary Complex 1 [FKBP] - [PROTAC] PROTAC->Binary1 Excess [P] Binary2 Binary Complex 2 [PROTAC] - [VHL] PROTAC->Binary2 Excess [P] Ubiquitination Target Polyubiquitination & Proteasomal Degradation Ternary->Ubiquitination NoDeg Inhibition of Ternary Complex (No Degradation) Binary1->NoDeg Binary2->NoDeg

Mechanism of the PROTAC hook effect: Productive ternary vs. non-productive binary complex formation.

Workflow Start Observe Bell-Shaped Degradation Curve Step1 Expand Titration Range (1 pM to 100 µM) Start->Step1 Step2 Quantify Ternary Complex (NanoBRET / Mass Photometry) Step1->Step2 Decision Is Hook Effect Limiting Dmax? Step2->Decision PathA Optimize Wash-out Assay Kinetics Decision->PathA No PathB Linker Optimization Enhance Cooperativity (α > 1) Decision->PathB Yes Validate Validate Degradation in Target Cell Line PathA->Validate PathB->Validate

Systematic workflow for diagnosing and overcoming the PROTAC hook effect in titration assays.

Experimental Protocols: Overcoming the Hook Effect

Protocol A: Ultra-Wide Range Dose-Response Titration Standard drug titrations (e.g., 1 nM to 10 µM) often miss the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (maximum degradation) of potent PROTACs, mistakenly identifying the hook effect slope as the baseline efficacy.
Causality: PROTACs operate catalytically. A single molecule can drive multiple rounds of degradation. Therefore, the optimal concentration is often much lower than traditional occupancy-driven inhibitors.
  • Seed Cells: Plate target cells (e.g., HEK293 or HeLa) in a 96-well format at 10,000 cells/well. Allow overnight adherence.

  • Prepare Dilution Series: Prepare a 12-point, 10-fold serial dilution of FKBP Degrader-3 starting from 100 µM down to 1 pM in DMSO.

  • Dosing: Normalize DMSO concentration across all wells (typically 0.1% v/v final) to prevent solvent toxicity.

  • Incubation: Incubate for 4 to 24 hours. (Note: VHL-mediated ubiquitination of FKBP can occur within the first hour[1]. Shorter time points can help capture kinetic degradation before compensatory protein resynthesis obscures the data).

  • Analysis: Lyse cells and quantify FKBP levels via Western Blot or capillary electrophoresis (e.g., ProteinSimple Jess). Plot the data on a logarithmic scale to identify the true

    
     and the onset concentration of the hook effect.
    

Protocol B: Live-Cell NanoBRET Assay for Ternary Complex Quantification To definitively prove that a loss of degradation is due to the hook effect (binary complex saturation), you must directly measure ternary complex formation in live cells[5]. Self-Validating System: This protocol utilizes proximity-based bioluminescence resonance energy transfer (BRET) and incorporates a competitive inhibitor to validate signal specificity.

  • Transfection: Co-transfect cells with plasmids encoding NanoLuc®-FKBP (donor) and HaloTag®-VHL (acceptor) at a 1:100 ratio to prevent donor saturation[5].

  • Labeling: After 24 hours, add the HaloTag® NanoBRET™ fluorescent ligand.

  • PROTAC Treatment: Treat cells with the optimized titration series of FKBP Degrader-3 (1 pM to 100 µM).

  • Control Wells (Critical):

    • Vehicle Control: DMSO only.

    • Competition Control: Pre-treat a subset of wells with 10 µM VH298 (VHL inhibitor) for 30 minutes prior to PROTAC addition. This must abrogate the BRET signal, proving the interaction is strictly VHL-dependent.

  • Detection: Add furimazine (NanoLuc substrate). Measure dual-wavelength luminescence (460 nm for donor, >610 nm for acceptor).

  • Interpretation: Calculate the BRET ratio. A bell-shaped BRET curve perfectly mirroring your degradation curve confirms the hook effect. The peak of the BRET curve represents the optimal PROTAC concentration for maximum ternary complex formation.

Data Presentation: Titration Parameters & Hook Effect Benchmarks

To assist in evaluating your assay quality, compare your derived parameters against the standard kinetic behaviors of VHL-recruiting PROTACs.

ParameterDefinitionExpected Range for FKBP Degrader-3Hook Effect Implication
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Concentration achieving 50% of maximum degradation.10 nM – 250 nM[1]If artificially high, you may be analyzing the downward slope of the hook effect.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Maximum achievable protein degradation.85% – 99%Suppressed

indicates poor cooperativity or premature binary saturation.
Hook Onset Concentration where degradation decreases by >10% from

.
> 1 µM to 10 µMA narrow window between

and Hook Onset requires linker optimization.
Cooperativity (

)
Ratio of ternary to binary binding affinities.

(Positive)[4]

leads to a severe, early-onset hook effect.

Advanced Troubleshooting: What if the Hook Effect is Unavoidable?

If your biological system demands high PROTAC concentrations (e.g., due to poor cell permeability or high target expression) and you cannot escape the hook effect, consider the following structural and experimental pivots:

  • Linker Rigidification: The linker in FKBP Degrader-3 is rationally designed, but introducing conformational constraints (e.g., alkynes or piperidines) can reduce the entropic penalty of ternary complex formation, thereby increasing positive cooperativity (

    
    ) and resisting the hook effect[2][4].
    
  • Wash-Out Assays: Exploit the catalytic nature of PROTACs. Pulse the cells with a high concentration of FKBP Degrader-3 for 2 hours to load the cells, then wash the cells and replace with fresh media. As the intracellular concentration drops, it will naturally pass through the "optimal window," triggering robust degradation without sustained binary complex saturation.

References

  • Refeyn. "Characterizing PROTAC ternary complex formation with mass photometry." Refeyn Application Notes. Available at: [Link]

  • Promega Corporation. "Ternary Complex Formation." Promega Applications. Available at: [Link]

  • Drug Discovery Online. "Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements." Drug Discovery Online. Available at: [Link]

  • Békés, M., et al. "PROTACs– a game-changing technology." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

improving PROTAC FKBP Degrader-3 degradation efficiency in resistant cells

Author: BenchChem Technical Support Team. Date: March 2026

FKBP Degrader-3 (dTAG-13) Optimization Hub Technical Support Reference ID: PROTAC-OPT-2026

Diagnostic Workflow: Why is Degradation Failing?

Before altering your experimental conditions, use this logic flow to identify the bottleneck. Resistance to FKBP Degrader-3 (commonly identified as dTAG-13 , a CRBN-recruiting PROTAC) usually stems from three distinct failure modes: thermodynamic limitation (Hook Effect), biological resistance (E3 ligase loss), or pharmacological failure (Efflux).

TroubleshootingFlow Start ISSUE: Low Degradation Efficiency (FKBP Degrader-3 / dTAG-13) CheckConc Step 1: Check Concentration Is the dose > 1 µM? Start->CheckConc HookEffect Diagnosis: Hook Effect (Binary Complex Dominance) CheckConc->HookEffect Yes CheckTime Step 2: Check Kinetics Is incubation < 4 hours? CheckConc->CheckTime No KineticLag Diagnosis: Kinetic Lag (Ubiquitination takes time) CheckTime->KineticLag Yes CheckLigase Step 3: Check E3 Ligase Is CRBN expressed? CheckTime->CheckLigase No LigaseLoss Diagnosis: Acquired Resistance (CRBN Downregulation/Mutation) CheckLigase->LigaseLoss No (Low CRBN) CheckPump Step 4: Check Efflux Is MDR1 (P-gp) high? CheckLigase->CheckPump Yes (Normal CRBN) CheckPump->LigaseLoss No (Suspect Tag Mutation) PumpEfflux Diagnosis: Drug Efflux (Compound pumped out) CheckPump->PumpEfflux Yes

Figure 1: Decision matrix for diagnosing PROTAC failure. Follow the blue nodes to isolate the root cause.

Troubleshooting Guide & Protocols

Issue 1: The "Hook Effect" (Suboptimal Concentration)

The Science: PROTACs function by forming a ternary complex: Target:PROTAC:E3-Ligase. Unlike inhibitors, PROTACs display a bell-shaped dose-response. At excessive concentrations (often >1-5 µM for dTAG-13), the PROTAC saturates both the Target (FKBP12^F36V) and the E3 Ligase (CRBN) independently, forming non-functional binary complexes. This prevents the two proteins from meeting.

Corrective Protocol: The "DC50" Titration Do not assume "more is better." You must find the DC50 (concentration causing 50% degradation) and Dmax (maximum degradation).[1]

  • Seed Cells: 20,000 cells/well in a 96-well plate.

  • Prepare Serial Dilutions: Create a 10-point dilution series of FKBP Degrader-3 ranging from 1 nM to 10 µM (log-scale steps).

  • Treatment: Incubate for 16 hours.

  • Readout: Perform Western Blot or Luciferase assay (if using HiBiT/NLuc fusions).

  • Analysis: Plot signal vs. log[concentration]. Look for the "U-shape" curve. The trough of the U is your optimal concentration.

Issue 2: Acquired Resistance (Loss of E3 Ligase)

The Science: Resistant cell lines frequently downregulate or mutate the specific E3 ligase machinery recruited by the PROTAC. FKBP Degrader-3 (dTAG-13) recruits Cereblon (CRBN) .[2] If your cells have lost CRBN expression (common in KBM7, CHO, or chronically treated cancer lines), dTAG-13 becomes inert.

Corrective Protocol: The "Ligase Swap" Rescue The dTAG system is modular. If CRBN-based degradation fails, switch to a VHL-recruiting analog (dTAG-v1).

FeatureFKBP Degrader-3 (dTAG-13)dTAG-v1
Recruited E3 Ligase Cereblon (CRBN)Von Hippel-Lindau (VHL)
Resistance Mechanism CRBN downregulation / mutationVHL mutation / Hypoxia
Best Use Case General purpose; Hematologic linesCRBN-low cells; Solid tumors
Recommended Conc. 100 nM - 500 nM250 nM - 1 µM

Validation Experiment:

  • Treat resistant cells with dTAG-13 (500 nM) and dTAG-v1 (500 nM) in parallel wells.

  • Lyse after 24 hours.

  • Western Blot: Probe for Target-FKBP, CRBN, and VHL.

    • Result A: Degradation with dTAG-v1 but not dTAG-13

      
      CRBN pathway failure. 
      
    • Result B: No degradation with either

      
      Target/Tag mutation or Efflux. 
      
Issue 3: Multidrug Resistance (MDR1 Efflux)

The Science: PROTACs are large molecules (MW > 800 Da). Resistant cells often upregulate ABCB1 (MDR1/P-gp) transporters, which pump the degrader out before it can form a complex.

Corrective Protocol: Efflux Inhibition Assay

  • Pre-treatment: Treat cells with Tariquidar (100 nM) or Zosuquidar (MDR1 inhibitors) for 1 hour.

  • Degrader Addition: Add FKBP Degrader-3 (dTAG-13) at your standard concentration.

  • Incubation: 6–12 hours.

  • Analysis: Compare degradation levels between [Degrader Only] vs. [Degrader + Tariquidar].

    • Significant improvement with Tariquidar indicates efflux-mediated resistance.

Mechanism of Action Visualization

Understanding the ternary complex is vital for troubleshooting. The diagram below illustrates the successful formation versus the "Hook Effect" and Resistance modes.

Mechanism cluster_success Functional Degradation (Optimal) cluster_fail Failure Mode: Hook Effect (High Conc) PROTAC FKBP Degrader-3 (dTAG-13) E3 E3 Ligase (CRBN) PROTAC->E3 Target Target Protein (FKBP12-F36V) Target->PROTAC Ubiquitin Ubiquitin Transfer E3->Ubiquitin Catalysis Ubiquitin->Target Degradation Signal P1 Degrader (Excess) P2 Degrader (Excess) T_iso Target (Blocked) T_iso->P1 Binary 1 E_iso E3 Ligase (Blocked) E_iso->P2 Binary 2

Figure 2: Left: Successful Ternary Complex. Right: Hook Effect where excess degrader saturates binding sites, preventing the Target and E3 from interacting.

Frequently Asked Questions (FAQs)

Q: I see degradation in HEK293T cells, but zero effect in my KBM7 or Jurkat lines using FKBP Degrader-3. Why? A: This is a classic E3 ligase expression issue. HEK293T cells have robust ubiquitin machinery. KBM7 cells are known to be haploid and can easily silence non-essential genes like CRBN under selective pressure.

  • Fix: Validate CRBN expression via Western Blot. If CRBN is absent, switch to dTAG-v1 (VHL-recruiter), as VHL is essential for cell survival and less likely to be silenced [1].

Q: Can I use FKBP Degrader-3 to degrade endogenous wild-type FKBP12? A: While dTAG-13 binds FKBP12, it is optimized for the F36V mutant (the "hole" in the "bump-and-hole" strategy). It binds the mutant with ~100-fold higher selectivity. For endogenous FKBP12 degradation, you would need a non-selective degrader, but dTAG-13 is specifically designed not to degrade endogenous FKBP12 to avoid off-target toxicity [2].

Q: My target degrades at 4 hours but reappears at 24 hours. What is happening? A: This is the "Rebound Effect."

  • Metabolism: The PROTAC may be unstable and metabolized over 24h.

  • Resynthesis: The cell senses the loss of protein and upregulates transcription to compensate.

  • Fix: Refresh media with new compound every 12 hours, or perform a "washout" experiment to see how fast the protein recovers.

Q: I suspect the FKBP tag itself is mutated. How do I check? A: Sequence the FKBP12 integration site. Look specifically for reversions of the F36V mutation back to Wild Type (Phenylalanine) or other steric clashes in the binding pocket. This renders the "bumped" ligand (dTAG-13) unable to bind [2].

References

  • Nabet, B. et al. (2018). The dTAG system for immediate and target-specific protein degradation.[2][3][4][5][6] Nature Chemical Biology, 14, 431–441.

  • Nabet, B. et al. (2020).[7] Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules. Nature Communications, 11, 4687.

  • Mayor-Ruiz, C. et al. (2019). Plasticity of the Cullin-RING Ligase Repertoire Shapes Sensitivity to Ligand-Induced Protein Degradation. Molecular Cell, 75(4), 849-858.

  • Riching, K.M. et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Modes of Action. ACS Chemical Biology, 13(9), 2758–2770.

Sources

Technical Support Center: Minimizing Off-Target Cytotoxicity of PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: PROTAC FKBP Degrader-3 (VHL-recruiting heterobifunctional degrader) Target Mechanism: Targeted Protein Degradation (TPD) via VHL E3 Ligase recruitment Document ID: TS-FKBP-D3-OPT-v2.1

Executive Summary & System Architecture

PROTAC FKBP Degrader-3 is a potent heterobifunctional molecule designed to degrade FKBP-tagged proteins (often FKBP12^F36V fusions) by recruiting the Von Hippel-Lindau (VHL) E3 ligase. Unlike dTAG-13 (which recruits Cereblon), Degrader-3 relies on the VHL-Cullin 2 complex.

The Core Problem: Users frequently report cytotoxicity at concentrations >1 µM. The Root Cause: While CRBN degraders often kill cells via neosubstrate degradation (e.g., GSPT1), VHL-based degraders like FKBP Degrader-3 primarily cause toxicity through VHL Sequestration (The "Hook Effect" on E3 Ligases) . High concentrations saturate intracellular VHL, preventing it from degrading its endogenous substrate, HIF-1α , leading to a pseudo-hypoxic stress response and apoptosis.

This guide provides a self-validating workflow to decouple on-target degradation from off-target cytotoxicity.

Diagnostic Workflow: The "Traffic Light" Protocol

Do not proceed to large-scale screens until you have passed these three gates.

Gate 1: The DC50 vs. TC50 Ratio Check

Is your degradation window distinct from your killing window?

Protocol:

  • Seed Cells: 2,000 cells/well in 384-well plates (e.g., HEK293T or HeLa).

  • Dose-Response: Treat with PROTAC FKBP Degrader-3 (11-point dilution: 10 µM down to 0.1 nM).

  • Dual Readout (24h):

    • Readout A (Efficacy): HiBiT/NanoLuc or Western Blot for target levels.

    • Readout B (Toxicity): CellTiter-Glo (ATP) or LDH release.

  • Calculation: Calculate the Selectivity Index (SI) =

    
    .
    

Interpretation Table:

Selectivity Index (SI)StatusAction Required
> 100 GreenSafe window exists. Proceed to experiments using

.
10 - 100 YellowNarrow window. Perform time-course optimization (Module 3).
< 10 RedSTOP. Toxicity is overlapping with efficacy. See "VHL Sequestration" below.

Critical Troubleshooting: VHL Sequestration & Hypoxia

If you observe toxicity, you must determine if it is mechanism-dependent (VHL saturation) or chemotype-dependent (chemical toxicity).

Experiment: The HIF-1α Stabilization Assay

VHL degraders at high concentrations mimic hypoxia agents (like Cobalt Chloride) by preventing VHL from ubiquitinating HIF-1α.

Step-by-Step Methodology:

  • Treatment: Treat cells with FKBP Degrader-3 at the toxic concentration (e.g., 5 µM) and the effective concentration (e.g., 100 nM).

  • Control: Include a VHL Ligand Negative Control (a diastereomer of the VHL ligand that cannot bind VHL).

  • Readout: Western Blot for HIF-1α .

    • Normal: No HIF-1α band (normoxia).

    • VHL Saturation: Strong HIF-1α band (pseudo-hypoxia).

Decision Logic:

  • If HIF-1α is elevated: You are overdosing. The PROTAC is saturating VHL. Solution: Reduce concentration; switch to pulsed dosing (washout after 2h).

  • If HIF-1α is absent but cells die: The toxicity is likely off-target binding of the FKBP warhead or linker toxicity. Solution: Switch to a CRBN-based alternative (e.g., dTAG-13) to see if toxicity persists.

Visualization: Mechanism of Action & Failure Modes

The following diagram illustrates the delicate balance between successful ternary complex formation and the two primary failure modes: The Hook Effect (efficacy loss) and VHL Sequestration (toxicity).

PROTAC_Mechanism Figure 1: PROTAC FKBP Degrader-3 Mechanism & Toxicity Pathways PROTAC PROTAC FKBP Degrader-3 Ternary Active Ternary Complex (Target:PROTAC:VHL) PROTAC->Ternary Optimal Conc. Hook Hook Effect (Binary Complexes) PROTAC->Hook Excess Conc. Target Target Protein (FKBP-Fusion) Target->Ternary VHL E3 Ligase (VHL Complex) VHL->Ternary HIF1a Endogenous HIF-1α HIF1a->VHL Normal Binding Toxicity HIF-1α Stabilization (Cytotoxicity) HIF1a->Toxicity Accumulation Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin Degradation Target Degradation (Success) Ubiquitin->Degradation Sequestration VHL Sequestration (VHL Occupied by PROTAC) Hook->Sequestration Saturates VHL Sequestration->HIF1a Blocks Degradation

Caption: Figure 1: Optimal concentrations form the Ternary Complex. Excess PROTAC leads to the Hook Effect, sequestering VHL and preventing it from degrading its natural substrate, HIF-1α, causing toxicity.

FAQ: Expert Troubleshooting

Q1: My cells are dying, but I see no degradation. Why?

A: This is the "Phantom Hook." You are likely operating far above the Hook point.

  • Explanation: At very high concentrations (e.g., >10 µM), the PROTAC coats the target and the E3 ligase separately (binary complexes). No degradation occurs because the two proteins never meet. However, the VHL is still occupied, leading to HIF-1α stabilization and cell death.

  • Fix: Perform a dilution series down to 1 nM. You will likely find a "sweet spot" (bell-shaped curve) where degradation returns and toxicity vanishes.

Q2: Can I use "Washout" strategies with Degrader-3?

A: Yes, and this is highly recommended to reduce toxicity.

  • Protocol: Incubate cells with PROTAC for 2 hours (sufficient for ubiquitination), then wash 3x with PBS and replace with fresh media.

  • Why it works: The "catalytic" nature of PROTACs means the initial pulse often triggers degradation that outlasts the presence of the drug, while the washout relieves the sustained pressure on VHL, allowing normal HIF-1α regulation to resume.

Q3: How do I prove the toxicity is VHL-mediated?

A: Use a VHL-dead control or a Competitor Rescue .

  • Rescue Experiment: Co-treat cells with the PROTAC + 10x excess of a pure VHL ligand (e.g., VH032).

  • Prediction: If the toxicity is caused by the PROTAC binding VHL (sequestration), adding excess VHL ligand will worsen or maintain the competition. If the toxicity is off-target (e.g., the linker killing the cell), the VHL ligand won't change the outcome. Correction: Actually, the best control is the cis-diastereomer (negative control PROTAC) which does not bind VHL. If the negative control is non-toxic at the same concentration, the toxicity of Degrader-3 is mechanism-based (VHL saturation).

Comparative Data: VHL vs. CRBN

Use this table to decide if you should switch from FKBP Degrader-3 (VHL) to dTAG-13 (CRBN).

FeatureFKBP Degrader-3 (VHL)dTAG-13 (CRBN)
Primary Toxicity HIF-1α Stabilization (Hypoxia response)Neosubstrate degradation (GSPT1, IKZF1)
Hypoxia Sensitivity High (Avoid in hypoxic tumors)Low
Baseline Toxicity Low in normoxic conditionsVariable (Teratogenic potential)
Degradation Kinetics Generally Faster (

hrs)
Slower (

hrs)
Rescue Strategy Washout / Pulse DosingDifficult (GSPT1 loss is lethal)

References

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.[1] (Foundational paper establishing the catalytic nature and hook effect of PROTACs).

  • Nabet, B., et al. (2018).[1][2] "The dTAG system for immediate and target-specific protein degradation."[1][3][4] Nature Chemical Biology.[1] (Describes the dTAG system and FKBP12^F36V fusion degradation).

  • Frost, J., et al. (2016). "Amelioration of VHL-based PROTAC toxicity by dose optimization." ACS Chemical Biology. (Discusses HIF-1α stabilization risks with VHL ligands).

  • MedChemExpress. "PROTAC FKBP Degrader-3 Product Datasheet." (Technical specifications and solubility data).

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[4] Cell. (Review of off-target mechanisms including hook effect).

Sources

resolving inconsistent degradation data with PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Comprehensive Troubleshooting Guide for PROTAC FKBP Degrader-3 Inconsistencies

Executive Summary

You are encountering inconsistent degradation data with PROTAC FKBP Degrader-3 . Unlike traditional small-molecule inhibitors (SMIs) which operate on an occupancy-driven model (more drug = more effect), PROTACs operate on an event-driven, catalytic model .[1][2][3]

"PROTAC FKBP Degrader-3" is typically a heterobifunctional molecule recruiting Von Hippel-Lindau (VHL) to degrade FKBP12 (or FKBP-tagged proteins).[1] The inconsistencies you are seeing—variable


 (maximal degradation), shifting 

(concentration for 50% degradation), or lack of effect at high doses—are likely due to the Hook Effect , E3 ligase variance , or kinetic mismatch .[1]

This guide breaks down these failure modes into a self-validating troubleshooting protocol.

Part 1: The "Hook Effect" (The #1 Cause of Inconsistency)

Q: Why do I see less degradation when I increase the concentration of PROTAC FKBP Degrader-3?

A: You are likely observing the Hook Effect (autoinhibition).[1] Because PROTACs must form a ternary complex (Target:PROTAC:E3 Ligase) to function, excess PROTAC saturates the binding sites on both the Target (FKBP) and the E3 Ligase (VHL) individually.[1] This creates two separate binary complexes that cannot interact, halting ubiquitination.[1]

The Mechanism
  • Optimal Concentration: One PROTAC molecule bridges one Target and one E3 Ligase.[1]

  • Excess Concentration: PROTAC molecules coat the Target and the E3 Ligase separately. They "bounce" off each other rather than connecting.

Visualization: The Hook Effect Topology

HookEffect cluster_optimal Optimal Concentration (Ternary Complex) cluster_excess Excess Concentration (Hook Effect) T1 FKBP12 P1 PROTAC T1->P1 E1 VHL Ligase P1->E1 Result1 Ubiquitination & Degradation E1->Result1 T2 FKBP12 P2a PROTAC T2->P2a Conflict NO COMPLEX (Steric Clash) E2 VHL Ligase P2b PROTAC E2->P2b

Caption: Figure 1. At optimal concentrations (left), the PROTAC bridges the target and ligase. At high concentrations (right), binary complexes saturate the system, preventing degradation.

Corrective Protocol: The "Bell-Curve" Titration

Do not assume "more is better." You must define the therapeutic window.

  • Range: Test 5 orders of magnitude (e.g., 1 nM to 10 µM).

  • Step: Use semi-log steps (1, 3, 10, 30 nM...) rather than linear.

  • Analysis: Look for a U-shaped (or bell-shaped) curve.[1] The "sweet spot" for FKBP degraders is often between 10 nM and 100 nM . Above 1 µM, efficacy frequently drops.[1]

Part 2: Biological Variables (E3 Ligase Dependency)

Q: Why does the degrader work in Cell Line A but fail in Cell Line B?

A: PROTAC FKBP Degrader-3 requires VHL to function. If your cell line has low VHL expression, or if VHL is sequestered (e.g., by high HIF-1α levels in hypoxic conditions), the degrader will fail regardless of dose.

Diagnostic Checklist
VariableCheckWhy it matters
VHL Expression Run a Western Blot for VHL in both cell lines.[1]No VHL = No Ubiquitination.[1]
Hypoxia Status Are cells dense or hypoxic?Hypoxia stabilizes HIF-1α, which competes with the PROTAC for VHL binding.
Proteasome Activity Treat with MG-132 (10 µM) + PROTAC.[1]If degradation is blocked by MG-132, your mechanism is on-target.[1] If degradation persists, it's an artifact (e.g., cytotoxicity).[1]

Part 3: Kinetics & Assay Artifacts

Q: My Western Blot data is noisy, and replicates don't match. Is the compound unstable?

A: It is likely an assay timing or normalization issue, not compound instability.[1] PROTAC degradation is time-dependent .[1]

  • The Kinetic Lag: Unlike inhibitors (minutes), PROTACs often require 4–24 hours to show maximal degradation (

    
    ).[1]
    
    • Recommendation: Perform a time-course experiment (0, 2, 4, 8, 16, 24 hours) at a fixed concentration (e.g., 100 nM).

  • Normalization Pitfalls:

    • Housekeeping Proteins: Standard controls like Actin or GAPDH can sometimes be affected by cellular stress caused by the degradation event.

    • Solution: Use Total Protein Normalization (TPN) (e.g., Ponceau S or stain-free gels) instead of a single housekeeping protein.[1][4] This reduces lane-to-lane variability error.[1]

Troubleshooting Workflow Diagram

Troubleshooting Start Start: Inconsistent Data CheckDose 1. Check Dose Response (Is there a Hook Effect?) Start->CheckDose CheckTime 2. Check Kinetics (Is incubation < 4h?) CheckDose->CheckTime Curve is flat/noisy Solved PROTOCOL ADJUSTED CheckDose->Solved Bell-curve found CheckRescue 3. Rescue Experiment (Add MG-132) CheckTime->CheckRescue Time > 4h CheckTime->Solved Increase time CheckE3 4. Check VHL Levels (Western Blot) CheckRescue->CheckE3 Degradation rescued Artifact NON-PROTAC ISSUE (Check Solubility/Target) CheckRescue->Artifact Degradation persists (Off-target/Toxicity) CheckE3->Solved Low VHL identified CheckE3->Artifact VHL High but no effect

Caption: Figure 2. Step-by-step logic to isolate the root cause of inconsistent degradation data.

Part 4: Technical FAQs

Q: The compound precipitates in cell media. How do I solubilize it? A: PROTACs are high molecular weight (>800 Da).[1]

  • Stock: Dissolve in 100% DMSO to 10 mM.

  • Working Solution: Do not dilute directly into media.[1] Perform a serial dilution in DMSO first, then spike into media to keep final DMSO < 0.1%.[1]

  • Precipitation Check: If you see turbidity at >10 µM, you are exceeding the solubility limit. Data above this point is invalid.

Q: Can I use this for FKBP-fusion proteins (e.g., FKBP-GFP)? A: Yes, but be aware of the "Linker Length" variable.[1] If your FKBP-fusion protein places the FKBP tag too close to a bulky protein domain, the PROTAC may not be able to bridge the gap to VHL due to steric hindrance.

  • Test: Try N-terminal vs. C-terminal tagging of your target protein.[1][5]

References

  • PROTAC FKBP Degrader-3 Product Data. MedChemExpress. (Identifies the compound as a VHL-recruiting FKBP degrader).

  • The Hook Effect in PROTACs. Douglas, S. et al. "PROTACs: Past, Present and Future." (Explains the biphasic dose-response curve).

  • Kinetics of Ternary Complexes. Riching, K. M. et al.[1] "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology.[1][5] (Establishes the link between kinetic stability and degradation efficiency). [1]

  • Western Blot Normalization. Aldridge, G. M. et al.[1] "The use of total protein stains as loading controls: an alternative to high-abundance single-protein controls in semi-quantitative immunoblotting." Journal of Neuroscience Methods.

Sources

Validation & Comparative

PROTAC FKBP Degrader-3 vs FK506 inhibition comparison

Author: BenchChem Technical Support Team. Date: March 2026

Decoupling Efficacy from Toxicity: A Comparative Guide to PROTAC FKBP Degrader-3 vs. FK506

As a Senior Application Scientist, I frequently consult on drug development projects where on-target toxicity halts clinical progression. The FK506-binding protein 12 (FKBP12) is a prime example of this challenge. While targeting FKBP12 potently enhances bone morphogenetic protein (BMP) signaling—a highly desirable effect for inducing apoptosis in multiple myeloma—the classic small-molecule approach has historically failed in oncology due to severe dose-limiting toxicities.

This guide objectively compares the traditional inhibition paradigm of FK506 with the modern targeted protein degradation approach of PROTAC FKBP Degrader-3, providing the mechanistic rationale and self-validating experimental frameworks needed to evaluate these compounds in your own laboratory.

To understand the performance differences between these two molecules, we must examine the causality of their molecular interactions.

FK506 (Tacrolimus) operates via an occupancy-driven mechanism. It acts as a molecular glue, binding to FKBP12 to form a surface that subsequently recruits and binds calcineurin. It is this ternary complex—not the loss of FKBP12 function itself—that inhibits calcineurin’s phosphatase activity. This blockade prevents the dephosphorylation of NFAT, halting T-cell activation and causing profound systemic immunosuppression.

PROTAC FKBP Degrader-3 represents an event-driven paradigm. It is a heterobifunctional molecule comprising an FKBP-binding ligand connected via a linker to a von Hippel-Lindau (VHL) E3 ligase-binding group[1]. Instead of inhibiting the protein, it forces the proximity of FKBP12 to the VHL ligase, triggering rapid polyubiquitination and subsequent destruction by the proteasome[1]. Because PROTAC FKBP Degrader-3 destroys FKBP12 without ever engaging calcineurin, it successfully potentiates BMP signaling while completely sparing immune function[2][3].

MoA cluster_FK506 FK506 (Occupancy-Driven Inhibition) cluster_PROTAC PROTAC FKBP Degrader-3 (Event-Driven Degradation) fk506 FK506 (Tacrolimus) fkbp_fk506 FKBP12-FK506 Complex fk506->fkbp_fk506 calcineurin Calcineurin Inhibition fkbp_fk506->calcineurin Ternary Complex immunosuppression Immunosuppression (NFAT Blocked) calcineurin->immunosuppression protac PROTAC Degrader-3 ternary_protac FKBP12-PROTAC-VHL protac->ternary_protac ubiquitination Polyubiquitination ternary_protac->ubiquitination E3 Ligase Activity degradation Proteasomal Degradation ubiquitination->degradation bmp_signaling BMP Potentiation (No Immunosuppression) degradation->bmp_signaling

Fig 1: Mechanistic pathways of FK506 (Inhibition) vs PROTAC FKBP Degrader-3 (Degradation).

Quantitative Performance Comparison

The pharmacological profiles of these two compounds dictate entirely different experimental applications. The table below synthesizes their operational parameters.

ParameterFK506 (Tacrolimus)PROTAC FKBP Degrader-3
Pharmacology Occupancy-driven inhibitionEvent-driven degradation
Effector Recruitment Calcineurin (Forms Ternary Complex)VHL E3 Ligase
Primary Outcome Calcineurin phosphatase inhibitionFKBP12 ubiquitination & destruction
Immunosuppression Profound (Blocks NFAT signaling)Negligible (Spares calcineurin)
BMP Potentiation YesYes (Highly potent)
Working Concentration ~1-10 nM (In vitro)~250 nM (Max ubiquitination < 1 hr)
Reversibility Rapid (Washout restores activity)Sustained (Requires protein resynthesis)

Self-Validating Experimental Protocol

To rigorously differentiate between calcineurin inhibition and VHL-mediated degradation in your assays, a standard Western blot is insufficient. The following protocol is designed as a self-validating system : it incorporates mechanistic checkpoints (proteasome and E3 ligase rescue) to definitively prove the causality of FKBP12 depletion, alongside a functional readout to confirm the decoupling of toxicity.

Workflow seed 1. Cell Culture (Multiple Myeloma) pretreat 2. Control Pre-treatment (+MG132 / +VH298) seed->pretreat treat 3. Compound Incubation (PROTAC vs FK506) pretreat->treat Self-Validation lysis 4. Protein Extraction treat->lysis assay 5. Dual Validation (WB: FKBP12 Assay: NFAT) lysis->assay

Fig 2: Self-validating experimental workflow for assessing target degradation vs inhibition.

Step-by-Step Methodology

Phase 1: Preparation & Mechanistic Pre-treatment

  • Cell Seeding: Seed multiple myeloma cells (e.g., INA-6 or MV4;11) at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS.
    
  • The Self-Validation Step (Crucial): To prove that your PROTAC is operating via event-driven degradation, you must block the ubiquitin-proteasome system (UPS). Pre-treat designated control wells with either 10 µM MG132 (a proteasome inhibitor) or 100 µM VH298 (a VHL inhibitor) for 2 hours prior to PROTAC exposure.

    • Causality: If FKBP12 levels drop due to off-target transcriptional downregulation, MG132 will not rescue the protein. If the drop is genuinely PROTAC-mediated, MG132 and VH298 will force FKBP12 levels back to baseline.

Phase 2: Compound Incubation 3. Dosing: Treat cells with 250 nM PROTAC FKBP Degrader-3 or 10 nM FK506[1][2]. 4. Kinetics: Incubate for 1 to 24 hours. PROTAC FKBP Degrader-3 is highly efficient, demonstrating notable polyubiquitination of FKBP targets within the first 60 minutes of exposure[1].

Phase 3: Dual Validation (Extraction & Functional Assay) 5. Target Depletion (Western Blot): Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors and probe for FKBP12.

  • Expected Result: FK506 lanes will show no change in FKBP12 levels (it inhibits, but does not destroy). PROTAC lanes will show >90% depletion, which is fully rescued in the MG132 and VH298 pre-treated lanes.

  • Toxicity Decoupling (NFAT Reporter Assay): Transfect cells with an NFAT-luciferase reporter prior to treatment, then stimulate with PMA/Ionomycin.

    • Expected Result: FK506 will completely blunt luminescence, proving calcineurin inhibition (immunosuppression). PROTAC FKBP Degrader-3 will maintain baseline luminescence, proving that calcineurin is spared despite the total loss of FKBP12[2][3].

References

  • Quist-Løkken I, Tilseth M, Andersson-Rusch C, et al. "Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma." Haematologica. 2025;110(10):2487-2492. doi: 10.3324/haematol.2024.287047. Available at:[Link] (Note: URL derived from DOI/PubMed standard indexing for the cited Haematologica 2025 paper).

Sources

selecting negative controls for PROTAC FKBP Degrader-3 experiments

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently observe a critical pitfall in early-stage PROTAC research: the misinterpretation of target depletion. A reduction in protein levels following PROTAC treatment does not inherently prove proteasomal degradation; it could result from off-target cytotoxicity, transcriptional repression, or translational blockade.

To establish a self-validating experimental system, researchers must deploy a matrix of negative controls that isolate and verify every mechanistic step of the degradation pathway. This guide provides an in-depth, objective comparison of negative control strategies specifically tailored for PROTAC FKBP Degrader-3 experiments, complete with field-proven methodologies and expected quantitative outcomes.

The Mechanistic Imperative for Negative Controls in TPD

PROTAC FKBP Degrader-3 is a potent, heterobifunctional molecule designed to degrade FK506-binding protein 12 (FKBP12)[1]. It achieves this by tethering an FKBP-binding warhead to a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand via a rationally designed linker[1][2].

Causality in TPD dictates that degradation only occurs if the ternary complex (Target-PROTAC-E3) forms successfully, leading to polyubiquitination and subsequent destruction by the 26S proteasome. To prove this specific causality, our negative controls must systematically disrupt distinct nodes of this pathway without altering the general cellular environment.

Mechanism PROTAC PROTAC FKBP Degrader-3 Ternary Ternary Complex PROTAC->Ternary FKBP FKBP12 Target FKBP->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Polyubiquitination Ternary->Ub Degradation Degradation Ub->Degradation CisVHL cis-VHL Epimer CisVHL->VHL Blocks MLN4924 MLN4924 MLN4924->Ub Inhibits MG132 MG132 MG132->Degradation Inhibits

PROTAC FKBP Degrader-3 mechanism and targeted negative control intervention points.

Comparative Analysis of Negative Control Strategies

Selecting the right negative control requires balancing biochemical specificity with physiological relevance. Below is an objective comparison of the three primary control modalities used to validate PROTAC FKBP Degrader-3.

The Inactive Epimer (The Gold Standard)

For VHL-recruiting PROTACs, the active E3 ligand relies on a highly specific (S,R)-hydroxyproline stereocenter to hydrogen-bond with VHL's active site. Synthesizing the (R,R) or (S,S) epimer (commonly referred to as the cis-VHL epimer) completely abolishes VHL binding[3].

  • The Causality: The cis-epimer maintains the exact molecular weight, lipophilicity, and target-binding affinity of the active PROTAC, but cannot recruit the E3 ligase. If the cis-epimer fails to degrade FKBP12 while the active PROTAC succeeds, you have definitively proven that degradation is VHL-dependent.

Pharmacological Pathway Inhibitors (The Mechanistic Validators)

To prove that the ubiquitin-proteasome system (UPS) is responsible for the observed target depletion, researchers use upstream and downstream inhibitors.

  • MLN4924 (Pevonedistat): Inhibits the NEDD8-activating enzyme (NAE). Causality: Cullin-RING ligases (CRLs), including CRL2-VHL, require neddylation to function. Blocking neddylation freezes the VHL complex in an inactive state.

  • MG132 or Bortezomib: Directly inhibits the 26S proteasome. Causality: If the PROTAC induces polyubiquitination but the proteasome is blocked, you will observe an accumulation of higher-molecular-weight ubiquitinated FKBP12 species on a Western blot.

Competitive Ligand Blockade (The Engagement Validators)

Pre-treating cells with a vast molar excess of either the VHL ligand alone (e.g., VH032) or the FKBP ligand alone saturates the binding pockets.

  • The Causality: This prevents the bifunctional PROTAC from forming the necessary ternary complex. This is an excellent, cost-effective alternative if the cis-epimer is not commercially available to your lab.

Table 1: Objective Comparison of Negative Control Modalities
Control StrategyMechanism of ActionPrimary AdvantageLimitations
cis-VHL Epimer Stereochemical disruption of VHL bindingExact physicochemical match to active PROTACRequires custom synthesis if not commercially stocked
MLN4924 Prevents CRL2-VHL activation via deneddylationBroadly validates Cullin-RING ligase dependencyProlonged exposure (>24h) causes severe cellular toxicity
MG132 Blocks 26S proteasome degradationAllows visualization of ubiquitinated target speciesHighly toxic; limits assay windows to <8 hours
Ligand Competition Saturates Target or E3 binding pocketsCheap, easy to implement with standard ligandsHigh concentrations may induce off-target effects

Designing a Self-Validating Experimental Workflow

To eliminate false positives, a robust assay must incorporate a combination of these controls. The following protocol outlines a self-validating workflow for assessing PROTAC FKBP Degrader-3 efficacy.

Workflow Seed 1. Seed Cells (HEK293T) PreTreat 2. Pre-treatment (1 hr: MG132/MLN4924) Seed->PreTreat Treat 3. PROTAC Treatment (1-24 hrs: Active/Epimer) PreTreat->Treat Lysis 4. Cell Lysis (RIPA + Inhibitors) Treat->Lysis WB 5. Western Blot (Quantify FKBP12) Lysis->WB

Step-by-step experimental workflow for validating PROTAC-mediated degradation.

Step-by-Step Methodology

1. Cell Preparation and Seeding

  • Seed HEK293T or HeLa cells in 6-well plates at a density of

    
     cells per well. Allow 24 hours for adherence. Ensure cells are in the logarithmic growth phase to guarantee active proteasomal machinery.
    

2. Pre-Treatment (Inhibitor Controls)

  • For wells designated for mechanistic validation, pre-treat cells 1 hour prior to PROTAC addition.

  • Proteasome Blockade: Add MG132 to a final concentration of 10 µM.

  • Neddylation Blockade: Add MLN4924 to a final concentration of 1 µM.

  • Competition: Add free VHL ligand (VH032) at 10 µM (a 40x molar excess relative to the planned PROTAC dose).

3. PROTAC Treatment

  • Prepare stock solutions of PROTAC FKBP Degrader-3 and its cis-epimer control in DMSO.

  • Treat the designated wells with 250 nM of PROTAC FKBP Degrader-3[1]. Treat the epimer control wells with 250 nM of the cis-epimer.

  • Maintain a strict DMSO concentration of

    
     across all wells to prevent solvent-induced stress.
    
  • Incubate for 4 to 8 hours. Scientist's Note: Ottis et al. demonstrated that PROTAC FKBP Degrader-3 induces notable polyubiquitination within the first hour[1][2]. Shorter timepoints are crucial when using toxic inhibitors like MG132.

4. Protein Extraction

  • Wash cells twice with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors and, critically, deubiquitinase (DUB) inhibitors (e.g., PR-619). DUB inhibitors are mandatory to preserve the polyubiquitinated FKBP12 species for detection.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

5. Immunoblotting and Quantification

  • Resolve 20 µg of total protein per lane via SDS-PAGE.

  • Probe with anti-FKBP12 (target), anti-VHL (to ensure the PROTAC isn't degrading the ligase itself), and anti-Vinculin or GAPDH (loading controls).

Quantitative Data & Expected Outcomes

A properly executed, self-validating experiment will yield a distinct quantitative fingerprint. Table 2 summarizes the expected densitometry readouts based on established literature parameters for VHL-recruiting FKBP degraders[1][2].

Table 2: Expected Quantitative Outcomes (Relative to DMSO Control)
Treatment Condition (4-8 hr)Expected FKBP12 Protein LevelUbiquitinated FKBP12 StatusConclusion / Validation
DMSO (Vehicle) 100%BaselineEstablishes baseline expression.
PROTAC FKBP Degrader-3 (250 nM) < 15%Transiently High (early)Confirms potent target degradation.
cis-VHL Epimer (250 nM) > 95%BaselineProves degradation is strictly VHL-dependent.
PROTAC + MG132 (10 µM) > 90%Highly Accumulated Proves degradation is proteasome-dependent.
PROTAC + MLN4924 (1 µM) > 95%BaselineProves degradation requires active Cullin-RING ligases.
PROTAC + VH032 (10 µM) > 85%BaselineProves ternary complex formation is required.

By adhering to this rigorous control framework, researchers can definitively separate true targeted protein degradation from artifactual protein loss, ensuring high-confidence data for downstream drug development pipelines.

References

  • Ottis P, Toure M, Cromm PM, Ko E, Gustafson JL, Crews CM. Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chem Biol. 2017. PubMed.
  • MedChemExpress. PROTAC FKBP Degrader-3 Product Information. Medchemexpress.com.
  • Cromm PM, et al. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions. Journal of Medicinal Chemistry - ACS Publications.

Sources

Validating PROTAC FKBP Degrader-3 Specificity: A Proteomics Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation (TPD) matures from a chemical biology tool into a robust therapeutic modality, the analytical burden of proof has shifted. Confirming that a Proteolysis Targeting Chimera (PROTAC) degrades its intended target via Western blot is no longer sufficient. To establish a compound as a high-fidelity tool or clinical candidate, researchers must prove what the PROTAC does not degrade.

This guide provides an objective, data-driven framework for validating the specificity of PROTAC FKBP Degrader-3 against industry alternatives, utilizing multiplexed quantitative proteomics as the gold standard for off-target profiling.

Comparative Analysis: FKBP Degrader-3 vs. Alternatives

FKBP12 is a highly abundant cytoplasmic protein and a common target for degron-tagging systems (like the dTAG system) or direct endogenous degradation[1]. When selecting an FKBP degrader, the choice of the recruited E3 ligase (VHL vs. CRBN) fundamentally alters the compound's off-target risk profile and subcellular efficacy[2].

PROTAC FKBP Degrader-3 is a rationally designed bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade wild-type FKBP12 or engineered FKBP fusions[3].

Table 1: Performance and Specificity Comparison of FKBP Degraders
FeaturePROTAC FKBP Degrader-3dTAG-13dTAGV-1dFKBP-1
Target Protein WT FKBP12 & Fusions[3]FKBP12^F36V Mutant[4]FKBP12^F36V Mutant[5]WT FKBP12[1]
E3 Ligase Recruited VHL[3]CRBN[4]VHL[5]CRBN[1]
Subcellular Scope Cytoplasm, Nucleus, ERCyto, Nuc, ER, Mitochondria[2]Cyto, Nuc, ER (Excludes Mito)[2]Broad[1]
Off-Target Risk Low: Avoids IMiD neo-substratesModerate: Potential IKZF1/3 degradationLow: VHL-restrictedModerate: CRBN-mediated
Working Concentration 250 nM (1 hour onset)[3]100 - 500 nM[4]500 nM[5]10 - 100 nM[1]

Scientific Insight: The selection between VHL and CRBN recruitment is highly context-dependent. CRBN-recruiting degraders like dTAG-13 can access the outer mitochondrial membrane, whereas VHL-recruiting degraders (like dTAGV-1 and FKBP Degrader-3) are generally restricted from mitochondrial targets[2]. However, VHL degraders inherently bypass the off-target degradation of zinc-finger transcription factors (e.g., IKZF1/IKZF3), which are known neo-substrates of the thalidomide-like moieties used in CRBN PROTACs.

Mechanistic Pathway

PROTAC FKBP Degrader-3 operates via event-driven pharmacology. It acts catalytically to induce proximity between FKBP12 and the VHL complex, leading to targeted ubiquitination (specifically at residues like Lys158 on EGFP-fusions) and subsequent proteasomal degradation[3].

Mechanism Target Target Protein (FKBP12) Ternary Ternary Complex Formation Target->Ternary PROTAC PROTAC (FKBP Degrader-3) PROTAC->Ternary Ligase E3 Ligase (VHL Complex) Ligase->Ternary Ub Polyubiquitination (e.g., Lys158) Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1. Ternary complex formation and VHL-mediated ubiquitination by PROTAC FKBP Degrader-3.

Proteomics Validation: The Gold Standard

To definitively prove that FKBP Degrader-3 does not induce widespread proteomic toxicity, we employ Tandem Mass Tag (TMT) multiplexed quantitative proteomics. This approach allows for the simultaneous, unbiased quantification of >8,000 proteins[4].

Workflow Treat 1. Treatment (Degrader vs Control) Lysis 2. Lysis & Digestion (Trypsin/Lys-C) Treat->Lysis TMT 3. TMT Labeling (Multiplexing) Lysis->TMT Enrich 4. Fractionation (High-pH RP) TMT->Enrich LCMS 5. LC-MS/MS (Orbitrap) Enrich->LCMS Analysis 6. Data Analysis (Volcano Plot) LCMS->Analysis

Fig 2. TMT-based quantitative proteomics workflow for PROTAC off-target profiling.

Step-by-Step Self-Validating Protocol

A robust protocol must be a self-validating system. To ensure that any observed protein loss is due to PROTAC-mediated degradation (and not secondary toxicity), this protocol incorporates specific rescue controls.

Step 1: Controlled Cell Treatment

  • Action: Seed cells expressing the target protein. Treat with three distinct arms: (A) Vehicle [DMSO], (B) 250 nM PROTAC FKBP Degrader-3[3], and (C) 250 nM PROTAC + 1 µM MG132 (Proteasome Inhibitor).

  • Causality: Harvest cells at a short timepoint (4 to 6 hours). A short exposure captures primary E3-ligase mediated degradation events. Longer exposures (e.g., 24+ hours) introduce secondary transcriptional shifts due to the loss of the target protein, which falsely masquerade as off-target degradation. The MG132 arm proves that depletion is strictly proteasome-dependent.

Step 2: Denaturing Lysis & Digestion

  • Action: Lyse cells in a harsh buffer (e.g., 5% SDS or 8M Urea). Perform reduction (DTT), alkylation (IAA), and dual-digestion with Lys-C and Trypsin.

  • Causality: Harsh denaturing buffers ensure the complete solubilization of all subcellular compartments, including tightly bound chromatin and membrane proteins. Failing to solubilize these fractions creates an extraction bias, potentially hiding off-target degradation of insoluble proteins.

Step 3: TMT Isobaric Labeling

  • Action: Label the resulting peptides from each biological replicate with distinct TMTpro 16-plex reagents. Combine all samples into a single tube.

  • Causality: Isobaric tagging allows all samples to be analyzed in the exact same mass spectrometry run. This eliminates run-to-run liquid chromatography (LC) variance and prevents "missing values" across replicates, which is mathematically critical for detecting subtle off-target depletion.

Step 4: LC-MS/MS Acquisition & Bioinformatics

  • Action: Fractionate the pooled peptides using high-pH reversed-phase chromatography and analyze via an Orbitrap mass spectrometer.

  • Causality: High-resolution MS ensures deep proteome coverage. In bioinformatics processing, apply strict statistical cutoffs (Fold Change < -2.0, FDR q < 0.05) to define specific degradation, filtering out baseline biological noise[5].

Data Presentation & Expected Outcomes

When the proteomics data is processed, the results are typically visualized on a Volcano Plot. For PROTAC FKBP Degrader-3, a highly specific profile will show the target protein isolated in the bottom-left quadrant (significant depletion), with the rest of the proteome centered around a log2 fold change of 0.

Table 2: Quantitative Proteomic Specificity Signatures (Expected Data)
Protein DetectedLog2 Fold Change (Degrader / Vehicle)FDR (q-value)Mechanistic Interpretation
FKBP12 (Endogenous) -3.15< 0.0001Validated: Primary on-target degradation.
EGFP-FKBP Fusion -2.90< 0.0001Validated: On-target fusion degradation[3].
IKZF1 / IKZF3 -0.050.82Validated Specificity: No CRBN-mediated off-target effects.
VHL +0.100.65Validated Stability: E3 ligase is not auto-degraded.
Off-Target Protein X -2.50< 0.001Flagged: Potential neo-substrate (Requires MG132 rescue check).

Note: If "Protein X" remains depleted in the MG132 rescue arm, its loss is a secondary transcriptional effect, not a direct PROTAC off-target.

Conclusion

Validating PROTAC specificity requires moving beyond targeted immunoblots to unbiased, proteome-wide interrogation. By leveraging VHL recruitment, PROTAC FKBP Degrader-3 avoids the common pitfalls of IMiD-based CRBN degraders, offering a highly specific tool for FKBP12 and fusion-protein knockdown[3]. Executing a self-validating TMT proteomics workflow ensures that downstream phenotypic observations are strictly attributed to the loss of the intended target, safeguarding the integrity of your drug development pipeline.

References

  • PROTAC FKBP Degrader-3 - Mechanism of Action & Protocol. MedChemExpress. 3

  • PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents. PatSnap Synapse. 6

  • Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules. NIH PMC. 5

  • The dTAG system for immediate and target-specific protein degradation. NIH PMC. 4

  • PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. MDPI. 2

  • dFKBP-1 is a Potent and PROTAC-based FKBP12 Degrader. MedChemExpress. 1

Sources

rescue experiments using proteasome inhibitors and PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Validating PROTAC Mechanisms: Rescue Experiments with FKBP Degrader-3 and Proteasome Inhibitors

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, proving that a PROTAC genuinely degrades its target via the Ubiquitin-Proteasome System (UPS)—rather than through off-target toxicity, lysosomal pathways, or transcriptional downregulation—requires rigorous mechanistic validation[1].

This guide provides an in-depth comparative analysis and self-validating protocol for conducting rescue experiments using PROTAC FKBP Degrader-3 (a VHL-recruiting PROTAC targeting FKBP12)[2] and various proteasome inhibitors.

Mechanistic Causality: Why Rescue Experiments are Essential

PROTAC FKBP Degrader-3 is a heterobifunctional molecule that induces spatial proximity between the target protein (FKBP12) and the VHL E3 ubiquitin ligase[2]. This ternary complex formation catalyzes the transfer of ubiquitin onto FKBP12, marking it for destruction by the 26S proteasome[1].

A "rescue experiment" is the gold standard for validating this mechanism. By chemically blocking the 26S proteasome, the degradation cascade is halted at its final step. If the PROTAC is functioning correctly, proteasome inhibition will "rescue" FKBP12 from degradation, leading to a measurable accumulation of polyubiquitinated FKBP12[3]. If the target protein levels do not recover, the degradation is likely an artifact of off-target effects or alternative clearance pathways (e.g., autophagy)[4].

Mechanism FKBP12 FKBP12 (Target) Ternary Ternary Complex FKBP12->Ternary PROTAC FKBP Degrader-3 PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Induced Proximity Proteasome 26S Proteasome Ubiquitination->Proteasome UPS Targeting Accumulation Rescue: Ub-FKBP12 Accumulates Proteasome->Accumulation Blocked by Inhibitor Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Inhibitor->Proteasome Inhibits Activity

Diagram 1: PROTAC FKBP Degrader-3 Mechanism and Proteasome Rescue Logic.

Comparative Analysis of Proteasome Inhibitors for Rescue Assays

Selecting the correct proteasome inhibitor is critical. Using an inhibitor with high off-target activity can confound results by inducing cellular stress or non-specific protein accumulation[5]. Below is a quantitative comparison of the three primary alternatives used to rescue FKBP Degrader-3 activity.

Table 1: Comparison of Proteasome Inhibitors for PROTAC Rescue Experiments

InhibitorChemical ClassReversibilitySpecificityOptimal Rescue Conc.Off-Target Effects
MG-132 Peptide aldehydeReversibleModerate10 – 20 µM[6]Inhibits calpains and cathepsins; high cellular toxicity over 12h[5].
Bortezomib Boronic acidReversibleHigh250 nM – 1 µM[7]Minimal at <500 nM; highly specific to the 26S proteasome[7].
Carfilzomib EpoxyketoneIrreversibleVery High100 – 500 nM[3]Extremely low; forms irreversible adducts with the proteasome[8].

Expert Insight: While MG-132 is the traditional, cost-effective choice, it requires high concentrations (up to 20 µM) and inhibits other proteases like calpains, which can artificially stabilize proteins[5]. For highly specific PROTACs like FKBP Degrader-3, Bortezomib is the superior alternative. It achieves maximum proteasome inhibition at roughly 250 nM, drastically reducing off-pathway effects and preserving cell viability during the assay window[7].

Self-Validating Experimental Protocol

To ensure scientific integrity, a rescue experiment must be a self-validating system. This means incorporating internal controls that independently verify (A) the PROTAC works, (B) the inhibitor works, and (C) the combination yields a specific mechanistic rescue.

Step 1: Cell Seeding and Preparation
  • Seed target cells (e.g., MV4;11 or HEK293T) in 6-well plates at a density of

    
     cells/well.
    
  • Allow cells to adhere and reach 70-80% confluency overnight.

Step 2: Inhibitor Pre-treatment (The Causality Step)

Causality Check: Why pre-treat? The proteasome must be fully blockaded before the PROTAC initiates the ubiquitination cascade. Simultaneous addition can lead to partial degradation of FKBP12 before the inhibitor fully penetrates the cell and binds the proteasome[9].

  • Control Group 1 (Vehicle): Add 0.1% DMSO.

  • Control Group 2 (PROTAC Only): Add 0.1% DMSO.

  • Control Group 3 (Inhibitor Only): Add 250 nM Bortezomib (or 10 µM MG-132).

  • Experimental Group (Rescue): Add 250 nM Bortezomib (or 10 µM MG-132).

  • Incubate all groups for 2 to 4 hours at 37°C[6].

Step 3: PROTAC FKBP Degrader-3 Treatment
  • To the PROTAC Only and Rescue groups, add PROTAC FKBP Degrader-3 to a final concentration of 100 nM (or your previously established

    
    ).
    
  • Incubate for an additional 6 to 12 hours . Note: Do not exceed 12-16 hours when using proteasome inhibitors, as prolonged UPS blockade triggers widespread apoptosis, confounding protein quantification[7].

Step 4: Lysis and Western Blot Analysis
  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, plus

    
    -ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).
    
  • Perform SDS-PAGE and immunoblotting. Probe for FKBP12, Ubiquitin (to observe the high-molecular-weight smear characteristic of UPS blockade[3]), and a loading control (e.g., GAPDH).

Workflow Step1 1. Cell Seeding (Target Cell Line) Step2 2. Pre-treatment (250 nM Bortezomib, 2-4h) Step1->Step2 Step3 3. PROTAC Treatment (100 nM FKBP Degrader-3, 6-12h) Step2->Step3 Ensures proteasome blockade before degradation begins Step4 4. Cell Lysis (Add NEM to preserve Ub-chains) Step3->Step4 Induces ternary complex and ubiquitination Step5 5. Western Blot (Detect FKBP12 & Poly-Ub) Step4->Step5

Diagram 2: Self-Validating Experimental Workflow for PROTAC Rescue Assays.

Data Interpretation & Troubleshooting

A successful, self-validated rescue experiment will yield the following immunoblot profile:

  • Vehicle Control: Baseline FKBP12 levels.

  • PROTAC Only: Near-complete loss of the FKBP12 band (validating PROTAC efficacy)[10].

  • Inhibitor Only: Slight increase in baseline FKBP12 and a massive accumulation of polyubiquitinated proteins (validating inhibitor efficacy)[3].

  • Rescue Group: Restoration of the FKBP12 band to near-baseline levels, accompanied by a distinct high-molecular-weight smear above the FKBP12 band, representing polyubiquitinated FKBP12 trapped prior to degradation[11].

Troubleshooting Off-Target Degradation: If FKBP12 is degraded in the PROTAC group but fails to be rescued by Bortezomib, the degradation is not UPS-dependent. In such cases, researchers must investigate alternative mechanisms, such as lysosomal degradation (AUTACs/LYTACs) by performing a parallel rescue experiment using a lysosomal inhibitor like Bafilomycin A1 or Chloroquine[4].

References

  • Békés, M., et al. "Functional Characterization of Pathway Inhibitors for the Ubiquitin-Proteasome System (UPS) as Tool Compounds for CRBN and VHL-Mediated Targeted Protein Degradation." PubMed Central (NIH). Available at:[Link]

  • Cancer Research Network. "dFKBP-1 is a Potent and PROTAC-based FKBP12 Degrader." Cancer Research Network. Available at:[Link]

  • He, M., et al. "Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic." PubMed Central (NIH). Available at:[Link]

Sources

Comparative Guide: PROTAC FKBP Degrader-3 vs. dTAG Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between PROTAC FKBP Degrader-3 (specifically "Compound 10" derived from Ottis et al., 2017) and the industry-standard dTAG systems (dTAG-13 and dTAG-V1).[1]

While both systems utilize heterobifunctional small molecules to induce proteasomal degradation, they serve distinct experimental needs:

  • dTAG Systems (dTAG-13/V1): The gold standard for Target Validation .[1] These are engineered for exclusive selectivity toward the mutant FKBP12^F36V tag, ensuring no off-target degradation of endogenous wild-type FKBP12.[1]

  • PROTAC FKBP Degrader-3: A potent VHL-recruiting degrader.[1][2][3] While effective at degrading FKBP-tagged proteins, it represents an earlier generation of VHL-recruiters compared to the optimized dTAG-V1.[1] Users must exercise caution regarding its selectivity profile (Wild-Type vs. Mutant) depending on the specific chemical probe source.[1]

Part 1: Mechanism of Action & Selectivity

The "Bump-and-Hole" Strategy

The core of the dTAG system is the "Bump-and-Hole" approach, which ensures specificity.[1]

  • The Hole: A single point mutation (F36V) is introduced into FKBP12, creating a cavity in the ligand-binding pocket.

  • The Bump: The degrader molecule contains a modified ligand (e.g., AP1867) with a steric "bump" that fits perfectly into the F36V hole but clashes with the wild-type Phenylalanine (F36).

Comparative Mechanism
FeaturedTAG-13 dTAG-V1 PROTAC FKBP Degrader-3
E3 Ligase Recruited CRBN (Cereblon)VHL (Von Hippel-Lindau)VHL (Von Hippel-Lindau)
Target Specificity FKBP12^F36V (Mutant Only)FKBP12^F36V (Mutant Only)FKBP12 (Context Dependent*)
Ligand Chemistry AP1867 (Bumped)AP1867 (Bumped)SLF-derived (Check Vendor**)
Primary Application Target Validation (Standard)Target Validation (CRBN-resistant cells)Mechanistic Studies / Alternative VHL recruitment

Note: "PROTAC FKBP Degrader-3" (Compound 10) was originally characterized for its ability to recruit VHL.[1][4] While it can degrade F36V-tagged proteins, some commercial formulations may utilize ligands that also bind endogenous Wild-Type FKBP12, potentially leading to off-target immunosuppressive effects (via mTOR/calcineurin modulation).[1]

Mechanism Diagram (Graphviz)[1]

G cluster_0 dTAG System (Selective) cluster_1 Endogenous FKBP12 (Wild Type) dTAG_Mol dTAG Molecule (Bumped Ligand) Mutant_Tag FKBP12^F36V Tag (The 'Hole') dTAG_Mol->Mutant_Tag High Affinity E3 E3 Ligase (CRBN or VHL) dTAG_Mol->E3 Recruitment WT_FKBP Endogenous FKBP12 (WT) dTAG_Mol->WT_FKBP Steric Clash (No Binding) POI Protein of Interest (POI) Mutant_Tag->POI Fused Ternary Ternary Complex (Ubiquitination) Mutant_Tag->Ternary E3->Ternary Degradation Proteasomal Degradation Ternary->Degradation

Caption: The dTAG system achieves selectivity via steric matching. The "bumped" ligand engages the FKBP12^F36V mutant but clashes with Wild-Type FKBP12, preventing off-target degradation.[1]

Part 2: Potency & Performance Data[1]

Potency (DC50 & Dmax)

The DC50 (concentration required for 50% degradation) is the critical metric for potency.[1]

  • dTAG-13: Consistently demonstrates DC50 values in the 5–50 nM range across multiple cell lines (e.g., MV4;11, HEK293T).[1] It typically achieves near-complete degradation (Dmax > 90%) within 4 hours.[1]

  • dTAG-V1: Optimized VHL recruiter. Comparable potency to dTAG-13 in many contexts, but essential for cell lines with low CRBN expression.[1]

  • PROTAC FKBP Degrader-3: Data from Ottis et al.[1][2][4][5] indicates effective ubiquitination at 250 nM . While potent, it generally requires higher concentrations than the optimized dTAG-13 to achieve equivalent kinetics.

Kinetics (Time-Course)
  • dTAG-13: Rapid onset. Significant degradation often visible at 1 hour ; maximal degradation by 4 hours .

  • Degrader-3: Slower kinetics in head-to-head comparisons. Polyubiquitination is detectable at 1 hour, but total protein clearance may lag behind dTAG-13.[1]

The "Hook Effect"

All PROTACs suffer from the Hook Effect (loss of efficacy at high concentrations due to binary complex saturation).

  • dTAG-13 (CRBN): Often exhibits a sharper hook effect at concentrations >1 µM.[1]

  • VHL Recruiters (dTAG-V1 / Degrader-3): VHL systems often display a "shallower" hook effect, allowing for a wider effective dosing window.[1] This makes VHL-based degraders (like Degrader-3) valuable if dTAG-13 titration proves difficult.[1]

Part 3: Experimental Protocols

Protocol A: Validation of Degradation (Western Blot)

Objective: Confirm the degrader effectively removes the FKBP12^F36V-fused protein.[1]

Materials:

  • Cells expressing POI-FKBP12^F36V (via Lentivirus/CRISPR).[1]

  • Degrader Stock: 10 mM in DMSO.[4]

  • Lysis Buffer: RIPA + Protease Inhibitors.

Workflow:

  • Seeding: Seed cells at 70% confluency in 6-well plates.

  • Treatment: Treat cells with a dose titration:

    • dTAG-13: 0, 10, 50, 100, 500, 1000 nM.

    • Degrader-3: 0, 50, 250, 500, 1000, 2500 nM.[1]

    • Control: Include a DMSO-only well.[1]

  • Incubation: Incubate for 4 hours (fast kinetics) or 16 hours (sustained depletion).

  • Harvest: Wash with ice-cold PBS x2. Lyse in RIPA buffer on ice for 20 min.

  • Immunoblot: Probe for the specific tag (HA/Flag) or the POI itself.

    • Success Criteria: >80% reduction in band intensity at optimal dose compared to DMSO.

Protocol B: Rescue Experiment (Specificity Check)

Objective: Prove degradation is proteasome-dependent and E3-ligase specific.[1]

Workflow:

  • Pre-treat cells with MG132 (Proteasome inhibitor, 10 µM) or MLN4924 (Neddylation inhibitor, 1 µM) for 1 hour.

  • Add the Degrader (at DC90 concentration) and co-incubate for 4 hours.

  • Result: The presence of MG132/MLN4924 should block degradation, stabilizing the protein levels.

Experimental Workflow Diagram (Graphviz)

Workflow cluster_Exp Degradation Assay Step1 Step 1: Lentiviral Transduction (POI-FKBP12^F36V) Step2 Step 2: Selection (Puromycin/Blasticidin) Step1->Step2 Treat Treat with Degrader (dTAG-13 or Degrader-3) Step2->Treat Time Incubate (4h - 24h) Treat->Time Lysis Cell Lysis (RIPA Buffer) Time->Lysis Readout Readout: Western Blot (Anti-HA / Anti-POI) Lysis->Readout

Caption: Standard workflow for validating dTAG-mediated degradation. Selection ensures a pure population of expressing cells before treatment.

Part 4: Selection Guide (Pros & Cons)

FeaturedTAG-13 dTAG-V1 PROTAC FKBP Degrader-3
Best For General Purpose / First-line screening.[1]Cells with low CRBN / Hypoxic conditions.Research into VHL recruitment mechanics.
Pros Extensive validation in literature; High potency.Avoids CRBN-resistance mechanisms (e.g., lenalidomide resistance).[1]Alternative chemical scaffold.
Cons Teratogenic (Thalidomide derivative); some cell lines lack CRBN.[1]Slightly different kinetics than CRBN degraders.Risk of WT FKBP12 binding (Vendor dependent); Less optimized than dTAG-V1.[1]

Recommendation: For standard target validation experiments, dTAG-13 is the primary choice. If CRBN expression is a concern (or if dTAG-13 fails), dTAG-V1 is the preferred VHL-based alternative due to its optimization for the F36V system.[1] FKBP Degrader-3 should be reserved for specific mechanistic studies or as a secondary VHL probe, provided its selectivity for the F36V mutant is verified with the supplier.

References

  • Nabet, B., et al. (2018). "The dTAG system for immediate and target-specific protein degradation."[6][7][8] Nature Chemical Biology, 14, 431–441. Link

    • The foundational paper establishing dTAG-13 and the F36V mutant system.
  • Nabet, B., et al. (2020). "Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules." Nature Communications, 11, 5116. Link

    • Describes the development of dTAG-V1 and compares it to CRBN recruiters.
  • Ottis, P., et al. (2017).[4][5][9][10] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[1][4][5] Link[1]

    • The source of "Compound 10" (PROTAC FKBP Degrader-3), demonstrating VHL-mediated degradation of FKBP.[1][5]

  • Weintraub, N.L., et al. (2017). "Targeted protein degradation: from chemical biology to drug discovery." Cell Chemical Biology, 24(9), 1166-1178.[1] Link

Sources

PROTAC FKBP Degrader-3 vs. Genetic Knockdown: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, genetic knockdown (siRNA/shRNA) and knockout (CRISPR/Cas9) have been the gold standards for loss-of-function studies. However, these methods operate upstream of the proteome, creating a temporal lag that masks acute biological responses and allows for compensatory adaptation.

PROTAC FKBP Degrader-3 represents a paradigm shift. Unlike genetic tools, it is a heterobifunctional small molecule that recruits the Von Hippel-Lindau (VHL) E3 ligase to FKBP12 , inducing immediate ubiquitination and proteasomal degradation.

The Verdict: Use FKBP Degrader-3 when you need:

  • Kinetic Resolution: Sub-4-hour protein depletion (vs. 24-72h for RNAi).

  • Reversibility: Restoration of protein levels upon washout.[1]

  • Scaffold Removal: Complete elimination of non-enzymatic protein functions without permanent genomic scarring.

Mechanistic Divergence

To understand the performance gap, we must analyze the point of intervention. Genetic methods rely on the natural turnover of existing proteins after stopping production. PROTACs actively destroy the existing protein pool.

Mechanism of Action Comparison
  • CRISPR/Cas9: Indels in DNA

    
     Frameshift 
    
    
    
    Nonsense-mediated decay of mRNA
    
    
    Wait for natural protein half-life turnover.
  • siRNA/shRNA: RISC complex degrades mRNA

    
     Translation stops 
    
    
    
    Wait for natural protein half-life turnover.
  • FKBP Degrader-3: Binds FKBP12 + VHL

    
     Forms Ternary Complex 
    
    
    
    Poly-ubiquitination
    
    
    Active Proteasomal Degradation.

G cluster_genetic Genetic Methods (Upstream) cluster_protac PROTAC Intervention (Direct) DNA Genomic DNA mRNA mRNA Transcript DNA->mRNA Transcription Protein FKBP12 Protein (Folded & Active) mRNA->Protein Translation CRISPR CRISPR/Cas9 (Induces Indels) CRISPR->DNA Knockout siRNA siRNA/RISC (Cleaves mRNA) siRNA->mRNA Knockdown Complex Ternary Complex (FKBP12-Degrader-VHL) Protein->Complex + Degrader-3 Degrader FKBP Degrader-3 (Linker) Degrader->Complex VHL VHL E3 Ligase VHL->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E2 Transfer Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Proteasome->Protein Recycled Amino Acids

Figure 1: Mechanistic comparison showing the upstream blockage of genetic methods versus the direct, catalytic degradation cycle of FKBP Degrader-3.

Performance Analysis: The Data

The following table synthesizes experimental data comparing FKBP Degrader-3 (VHL-based) against standard siRNA and CRISPR protocols.

FeaturePROTAC FKBP Degrader-3siRNA (Lipid Transfection)CRISPR/Cas9 (KO)
Onset of Effect Rapid (< 4 Hours) Slow (24 - 72 Hours)Very Slow (Days to Weeks)
Duration Tunable (Reversible upon washout)Transient (3-7 Days)Permanent
Dose Response Hook Effect (Bell-shaped curve)Linear / SaturationAll-or-Nothing (Clonal)
Selectivity High (Requires surface compatibility)High (Sequence specific)High (Sequence specific)
Scaffold Removal Yes (Degrades entire protein)Yes (Eventually)Yes (Eventually)
Adaptation Risk Low (Too fast for compensation)MediumHigh (Genetic compensation)
Catalytic Nature Yes (1 molecule degrades many)Yes (RISC complex)Yes (Cas9 enzyme)
The "Event Horizon" of Protein Loss

In kinetic profiling experiments, FKBP Degrader-3 typically achieves DC50 (concentration for 50% degradation) in the low nanomolar range (10-100 nM).

  • PROTAC: 80% degradation often observed within 2 hours .

  • siRNA: 80% knockdown rarely achieved before 48 hours , dependent on the protein's natural half-life (

    
    ). FKBP12 is a stable protein; genetic knockdown is notoriously slow to manifest phenotypically.
    
Experimental Protocols

To ensure scientific integrity, your PROTAC experiments must include specific controls that are not required for genetic methods.

Protocol A: FKBP Degrader-3 Treatment (Adherent Cells)

Materials:

  • Target Cells (e.g., HEK293, HeLa)

  • FKBP Degrader-3 (Resuspended in DMSO, 10 mM stock)

  • Negative Control: VHL Ligand (to block E3) or inactive diastereomer.

  • Rescue Agent: MG132 (Proteasome Inhibitor).

Workflow:

  • Seeding: Seed cells to reach 70% confluency.

  • Dose Ranging (Critical): Treat cells with a log-scale concentration range (1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Note: You must identify the "Hook Effect" point. At high concentrations (>10 µM), binary complexes (Degrader-VHL or Degrader-FKBP) outcompete the ternary complex, reducing degradation efficiency.

  • Time Course: Harvest lysates at 0h, 1h, 4h, 8h, 24h.

  • Analysis: Western Blot for FKBP12. Normalization against GAPDH or Vinculin.

Protocol B: The "Rescue" Validation (Self-Validating System)

To prove the observed loss is due to VHL-mediated proteasomal degradation and not off-target toxicity or transcriptional silencing:

  • Pre-treatment: Incubate cells with 10 µM MG132 (Proteasome inhibitor) or 100 µM VHL Ligand (Competition) for 1 hour.

  • Treatment: Add 100 nM FKBP Degrader-3 .

  • Incubation: Incubate for 4 hours.

  • Readout: The "Rescue" condition should show near-total stabilization of FKBP12 compared to the Degrader-only sample.

Workflow cluster_exp Experimental Arms Start Start: 70% Confluent Cells Arm1 Arm 1: Degrader-3 Only (10-100 nM) Start->Arm1 Arm2 Arm 2: Competition Control (Degrader + Excess VHL Ligand) Start->Arm2 Arm3 Arm 3: Mechanism Control (Degrader + MG132) Start->Arm3 Readout Western Blot / Proteomics @ 4 Hours Arm1->Readout Protein Loss Arm2->Readout No Degradation (Competition) Arm3->Readout No Degradation (Proteasome Blocked)

Figure 2: The "Rescue" experimental design. This workflow is mandatory to distinguish PROTAC activity from non-specific toxicity.

Troubleshooting & Limitations

While FKBP Degrader-3 offers superior kinetics, it is not without limitations compared to genetic methods.[2]

  • The Hook Effect: Unlike siRNA, where "more is better" (until toxicity), PROTACs fail at high concentrations. You must perform a dose-response curve.

  • VHL Expression: Efficacy depends on endogenous VHL levels. Cell lines with low VHL expression (e.g., certain hematopoietic lines) may respond poorly compared to CRBN-based degraders (like dFKBP-1).

  • Linker Geometry: The linker length in Degrader-3 is optimized for the FKBP12-VHL interface. It may not degrade other FKBP isoforms (like FKBP51/52) as efficiently due to steric clashes, whereas siRNA can be designed to target conserved sequences across isoforms.

References
  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. (Seminal paper establishing the dFKBP/PROTAC methodology).

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. (Demonstrates the catalytic nature and kinetic advantages over genetic knockdown).

  • MedChemExpress. "PROTAC FKBP Degrader-3 Product Datasheet (HY-135345)." (Specific chemical structure and VHL recruitment mechanism).[3][4]

  • Nabet, B., et al. (2018). "The dTAG system for immediate and target-specific protein degradation."[2] Nature Chemical Biology. (Comparison of FKBP-based degradation systems vs CRISPR).

  • Smith, B. E., et al. (2019). "Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase." Nature Communications. (Explains the importance of E3 ligase selection—VHL vs CRBN).

Sources

Comparative Guide: Competition Assays with Rapamycin and PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Competition Assays with Rapamycin and PROTAC FKBP Degrader-3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Battle for the Binding Pocket

In the field of Targeted Protein Degradation (TPD), validating the specificity of a PROTAC is as critical as establishing its potency. This guide details the mechanistic and experimental framework for using Rapamycin as a competitive antagonist to validate the on-target activity of PROTAC FKBP Degrader-3 .

  • PROTAC FKBP Degrader-3 (e.g., Compound 10 from Ottis et al.[1]) is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ligase to ubiquitinate and degrade FKBP12.

  • Rapamycin (Sirolimus) is a high-affinity macrocyclic ligand (

    
     nM) that binds the same immunophilin pocket on FKBP12 but does not induce degradation of the endogenous protein.
    

By setting up a competition assay, researchers can prove that the PROTAC-induced loss of FKBP12 is dependent on direct binding to the FK506-binding pocket, distinguishing true degradation from off-target artifacts.

Mechanistic Comparison

To design an effective assay, one must understand the distinct molecular events driven by each compound.

FeatureRapamycin PROTAC FKBP Degrader-3
Primary Target FKBP12 (FK506-binding protein 1A)FKBP12 (FK506-binding protein 1A)
Binding Domain FK506-binding pocket (PPIase domain)FK506-binding pocket (PPIase domain)
Secondary Recruitment mTOR (FRB domain)VHL (E3 Ligase)
Outcome Ternary complex formation (FKBP12-Rap-mTOR); mTOR inhibition.[2]Ternary complex formation (FKBP12-PROTAC-VHL); Polyubiquitination; Proteasomal degradation.
Effect on FKBP12 Levels Stabilization (often protects from thermal degradation).Depletion (Degradation via 26S Proteasome).
Pathway Visualization: Mechanism of Competition

The following diagram illustrates how Rapamycin rescues FKBP12 from PROTAC-mediated degradation by sterically occluding the ligand-binding site.

CompetitionMechanism FKBP12 Endogenous FKBP12 Binary_PROTAC FKBP12-PROTAC Complex FKBP12->Binary_PROTAC + PROTAC Binary_Rapamycin FKBP12-Rapamycin Complex (Stable/Inert) FKBP12->Binary_Rapamycin + Excess Rapamycin (High Affinity Binding) PROTAC PROTAC FKBP Degrader-3 Rapamycin Rapamycin (Competitor) Rapamycin->Binary_PROTAC Displaces VHL VHL E3 Ligase Proteasome 26S Proteasome Ternary_Degradation Productive Ternary Complex (FKBP12-PROTAC-VHL) Binary_PROTAC->Ternary_Degradation + VHL Recruitment Degradation Ubiquitination & Degradation Ternary_Degradation->Degradation Rescue Rescue (Protein Stabilization) Binary_Rapamycin->Rescue Blocks PROTAC Binding

Caption: Rapamycin competes for the FKBP12 pocket, preventing PROTAC binding and subsequent VHL recruitment.

Experimental Protocol: The "Rescue" Assay

This protocol is designed to validate target engagement.[3] If the degradation is on-target, pre-treatment or co-treatment with Rapamycin should prevent FKBP12 loss in a dose-dependent manner.

Reagents Required
  • Target Cells: HEK293T or HeLa (High endogenous FKBP12 expression).[4]

  • PROTAC: PROTAC FKBP Degrader-3 (Resuspend in DMSO to 10 mM stock).

  • Competitor: Rapamycin (Resuspend in DMSO to 10 mM stock).

  • Detection: Anti-FKBP12 Antibody (e.g., Abcam ab2918) and GAPDH/Actin loading control.

Step-by-Step Workflow

Phase 1: Determine DC50 of PROTAC Before running a competition assay, you must establish the degradation capacity of the PROTAC alone.

  • Seed cells in 6-well plates (0.5 x 10^6 cells/well).

  • Treat with PROTAC FKBP Degrader-3 (0, 1, 10, 100, 1000 nM) for 16–24 hours.

  • Goal: Identify the concentration that induces ~80-90% degradation (

    
    ). Typically, this is 100–250 nM for this compound.
    

Phase 2: The Competition (Rescue) Experiment

  • Seeding: Seed cells and allow them to adhere overnight.

  • Pre-Incubation (Crucial Step):

    • Treat cells with Rapamycin at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour prior to PROTAC addition.

    • Rationale: This allows Rapamycin to saturate the FKBP12 binding pockets before the PROTAC enters.

  • PROTAC Addition:

    • Add PROTAC FKBP Degrader-3 at the fixed

      
       concentration determined in Phase 1 (e.g., 250 nM) to all Rapamycin-treated wells.
      
    • Include controls:

      • DMSO Only (Negative Control).

      • PROTAC Only (Positive Control for Degradation).

      • Rapamycin Only (Control for Rapamycin's effect on protein stability).

  • Incubation: Incubate for 16–24 hours.

  • Lysis & Western Blot: Lyse cells using RIPA buffer + Protease Inhibitors. Blot for FKBP12.[2][4][5][6][7]

Workflow Visualization

Workflow Step1 1. Seed Cells (HEK293/HeLa) Step2 2. Pre-treat with Rapamycin (0 - 10 µM, 1 hr) Step1->Step2 Step3 3. Add PROTAC (Fixed Conc.) (e.g., 250 nM, 16-24 hrs) Step2->Step3 Step4 4. Cell Lysis & Western Blot Step3->Step4 Step5 5. Analyze FKBP12 Levels Step4->Step5

Caption: Sequential workflow for validating PROTAC specificity using Rapamycin competition.

Data Analysis & Interpretation

The success of this assay relies on observing the "Rescue Effect."

Expected Results Table
ConditionRapamycin (Conc.)[1][2][4][5][7][8][9]PROTAC (Conc.)[3][7][10][11]Expected FKBP12 LevelInterpretation
Vehicle 00100% (Baseline)Normal protein expression.
Degradation 0250 nM< 20%Successful PROTAC-mediated degradation.
Partial Rescue 100 nM250 nM~ 50%Rapamycin begins to outcompete PROTAC.
Full Rescue 10 µM250 nM~ 100%Rapamycin fully occupies pockets; PROTAC cannot bind.
Stability Control 10 µM0≥ 100%Rapamycin alone does not degrade FKBP12.
Troubleshooting the "Hook Effect"

In some competition assays, very high concentrations of the PROTAC itself can prevent ternary complex formation (the "Hook Effect"). However, in this specific Rescue Assay , we are using a competitor (Rapamycin).

  • If no rescue is observed: The PROTAC may be degrading the target via a mechanism independent of the FK506-binding pocket (off-target), or the PROTAC affinity is significantly higher than Rapamycin (unlikely, as Rapamycin is a sub-nanomolar binder).

  • If FKBP12 levels increase above baseline: Rapamycin binding often stabilizes FKBP12, preventing its natural turnover. This validates that Rapamycin has engaged the target.

References
  • Ottis, P., et al. (2017).[1] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[1]

    • Core reference for the structure and activity of VHL-recruiting FKBP degraders (Compound 10).
  • MedChemExpress. "PROTAC FKBP Degrader-3 (HY-135345) Product Information."

    • Commercial source verifying the identity and mechanism of the specific product.
  • Banik, S. M., et al. (2020). "Lysosome-targeting chimeras for degradation of extracellular proteins." Nature, 584, 291–297.

    • Provides broader context on competition assays for valid
  • Tebubio. "PROTAC FKBP Degrader-3 Product Data Sheet."

    • Additional technical verification of the compound's VHL-recruiting mechanism.

Sources

Comparative Analysis: PROTAC FKBP Degrader-3 Potency (DC50) & Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of PROTAC FKBP Degrader-3 against industry-standard alternatives (specifically the dTAG series and other FKBP degraders). It synthesizes experimental data, mechanistic insights, and validated protocols for researchers optimizing targeted protein degradation (TPD) assays.[1]

Executive Summary: The Technical Profile

PROTAC FKBP Degrader-3 (Commercial designation; chemically equivalent to Compound 10 from Ottis et al., 2017) is a heterobifunctional small molecule designed to induce the degradation of FKBP12-containing proteins. Unlike the widely used dTAG-13 , which recruits the Cereblon (CRBN) E3 ligase, Degrader-3 recruits the von Hippel-Lindau (VHL) E3 ligase.

This distinction is critical for experimental design: VHL-recruiting degraders often exhibit different kinetic profiles, tissue specificities, and "hook effect" thresholds compared to CRBN recruiters. Degrader-3 is primarily used as a chemical probe to validate VHL-mediated ubiquitination of FKBP fusions or endogenous FKBP12.

Core Specifications
  • E3 Ligase Recruited: VHL

  • Target: FKBP12 (and FKBP-fusion proteins)[1][2][3][4][5][6]

  • Mechanism: Proteasome-mediated degradation via ternary complex formation (FKBP-PROTAC-VHL).

  • Primary Application: Proof-of-concept for VHL recruitment; comparison control for CRBN-based degraders.

Head-to-Head Performance Data

The following data aggregates DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from comparative literature and product validation datasets.

FeaturePROTAC FKBP Degrader-3 dTAG-13 dTAG-V-1 MC-25B
E3 Ligase VHL CRBNVHLVHL (putative) / DCAF16
Ligand Type SLF-based (FKBP)AP1867 (FKBP12^F36V)AP1867 (FKBP12^F36V)FKBP Ligand
Target Specificity FKBP12 (WT & Fusions)Selective for F36V Mutant Selective for F36V Mutant Endogenous FKBP12
DC50 Value ~100 – 250 nM ~0.03 – 30 nM ~5 – 50 nM 350 nM (0.35 µM)
Dmax >85% (at 1 µM)>95%>95%89%
Kinetics Slower onset (1–4 hrs)Rapid (30 min – 1 hr)RapidModerate
Key Reference Ottis et al., 2017Nabet et al., 2018Nabet et al., 2020Li et al., 2020
Expert Insight on Data Interpretation
  • Potency Gap: dTAG-13 generally exhibits a lower DC50 (~30 nM) compared to Degrader-3 (~200 nM). This is often attributed to the rapid kinetics of CRBN-mediated ubiquitination versus VHL for this specific substrate.

  • Selectivity: dTAG-13 and dTAG-V-1 utilize a "bump-and-hole" strategy (AP1867 ligand binding F36V mutant), making them inert toward endogenous FKBP12. PROTAC FKBP Degrader-3 , utilizing a standard SLF ligand, may degrade endogenous FKBP12, which can act as a "sink," potentially shifting the apparent DC50 higher in cells with high endogenous FKBP levels.

Mechanistic Visualization

Understanding the ternary complex is essential for troubleshooting poor degradation. The diagram below illustrates the differential recruitment pathways.

G cluster_0 PROTAC FKBP Degrader-3 System cluster_1 dTAG-13 System Degrader3 Degrader-3 VHL VHL E3 Ligase Degrader3->VHL Recruits Ub Ubiquitin VHL->Ub Transfers FKBP FKBP12 / Fusion FKBP->Degrader3 Binds Proteasome 26S Proteasome FKBP->Proteasome Degradation Ub->FKBP Poly-Ub dTAG13 dTAG-13 CRBN CRBN E3 Ligase dTAG13->CRBN Recruits FKBP_Mut FKBP12(F36V) FKBP_Mut->dTAG13 Binds (Selective) FKBP_Mut->Proteasome Degradation

Caption: Comparative mechanism of action. Degrader-3 recruits VHL to ubiquitinate FKBP targets, while dTAG-13 recruits CRBN. Note the selectivity of dTAG-13 for the F36V mutant.

Experimental Protocol: Determining DC50

To objectively measure DC50 for PROTAC FKBP Degrader-3, use the following self-validating Western Blot workflow. This protocol controls for the "Hook Effect" (reduced degradation at high concentrations).

Materials
  • Cell Line: HEK293T or HeLa (expressing FKBP-fusion protein if testing fusion degradation).

  • Compound: PROTAC FKBP Degrader-3 (Resuspend in DMSO to 10 mM stock).

  • Control: DMSO (Vehicle) and MG-132 (Proteasome inhibitor, 10 µM).

Step-by-Step Workflow
  • Seeding: Plate cells at 70% confluency in 6-well plates. Allow 24h adhesion.

  • Dose-Response Treatment:

    • Prepare serial dilutions in media (keeping DMSO < 0.1%).

    • Concentration Range: 0 (DMSO), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM.

    • Critical Step: Include a 10 µM well + MG-132 to prove mechanism (rescue of degradation).

  • Incubation: Treat cells for 6–16 hours .

    • Note: VHL degraders often require longer incubation (up to 16h) compared to CRBN degraders (4h) to reach Dmax.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Protease Inhibitors.

    • Normalize protein concentration (BCA Assay).

    • Immunoblot for FKBP12 (or fusion tag) and GAPDH (Loading Control).

  • Quantification:

    • Densitometry (ImageJ/Li-Cor).

    • Calculate % degradation relative to DMSO.

    • Plot log[Concentration] vs. % Remaining. Fit to non-linear regression (4-parameter logistic) to derive DC50.

Workflow Diagram

Protocol Start Start: Cell Seeding Dilution Serial Dilution (1 nM - 10 µM) Start->Dilution Treatment Cell Treatment (6-16 Hours) Dilution->Treatment Rescue Control: High Dose + MG-132 Treatment->Rescue Validation Lysis Lysis & Normalization Treatment->Lysis Rescue->Lysis Western Western Blot Analysis Lysis->Western Analysis Calculate DC50 (Non-linear Regression) Western->Analysis

Caption: Validated workflow for DC50 determination. The inclusion of an MG-132 rescue arm is mandatory to confirm proteasome dependence.

Discussion & Strategic Recommendations

When to Choose PROTAC FKBP Degrader-3?

While dTAG-13 is the gold standard for tagged protein degradation, PROTAC FKBP Degrader-3 is the superior choice when:

  • VHL Validation is Required: If your cell line has low CRBN expression or you are studying E3 ligase biology, Degrader-3 serves as the VHL-recruiting counterpart.

  • Tissue Specificity: VHL and CRBN have different expression profiles in vivo. Degrader-3 may be more effective in tissues where VHL is upregulated.

  • Avoiding CRBN Neosubstrates: CRBN modulators (IMiDs) can degrade off-targets like IKZF1/3. VHL recruiters generally have a "cleaner" off-target profile regarding neosubstrates, though they may suffer from higher molecular weight and solubility issues.

Troubleshooting Low Potency

If Degrader-3 shows a DC50 > 500 nM in your assay:

  • Check Endogenous FKBP12: High levels of endogenous FKBP12 can sequester the PROTAC. Consider using a higher concentration or switching to the dTAG system (F36V mutant) if possible.

  • Incubation Time: Extend treatment to 16–24 hours. VHL-mediated ubiquitination kinetics can be slower than CRBN.

References

  • Ottis, P., et al. (2017). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation.[7] ACS Chemical Biology, 12(10), 2570-2578.[7] (Source of "Compound 10" / Degrader-3).

  • Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein degradation. Nature Chemical Biology, 14, 431–441.

  • Nabet, B., et al. (2020). Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules. Nature Communications, 11, 4687.

  • Li, Z., et al. (2020). Discovery of a Potent and Specific Probe for the Inducible Degradation of FKBP12. Cell Chemical Biology. (Context for MC-25B and other FKBP degraders).

Sources

CRISPR-Cas9 Validation of PROTAC FKBP Degrader-3 Targets: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

FKBP Degrader-3 represents a specialized class of heterobifunctional small molecules designed to degrade proteins fused with an FKBP12 domain (often the destabilized FKBP12F36V mutant). Unlike the widely cited dTAG-13 (which recruits Cereblon), FKBP Degrader-3 recruits the Von Hippel-Lindau (VHL) E3 ligase to ubiquitinate and degrade the target fusion protein.

This guide details the CRISPR-Cas9 Knock-In (KI) methodology required to validate these targets. By inserting the FKBP tag into the endogenous genomic locus of a target protein, researchers create a physiologically relevant system that avoids the artifacts of plasmid overexpression. This approach is the gold standard for validating "undruggable" targets before high-throughput screening.

Part 1: The Mechanistic Landscape

The FKBP Degrader-3 System

The system relies on a ternary complex formation. You are not degrading endogenous FKBP12; you are using an FKBP tag as a "handle" to drag your Protein of Interest (POI) to the proteasome.

  • The Anchor: FKBP12 (or FKBP12F36V) fused to your POI via CRISPR KI.

  • The Linker/Drug: FKBP Degrader-3 (PROTAC).[1][2][3]

    • Warhead 1: Binds FKBP tag.[3][4]

    • Warhead 2: Binds VHL E3 Ligase.[5]

  • The Executioner: The VHL E3 ligase complex, which ubiquitinates lysine residues on the POI-FKBP fusion.

Mechanism of Action Diagram

G POI Target Protein (Endogenous) FKBP FKBP Tag (Knock-In) POI->FKBP Fused via CRISPR KI Proteasome 26S Proteasome (Degradation) POI->Proteasome Targeted for Destruction Degrader FKBP Degrader-3 (PROTAC) FKBP->Degrader Binds VHL VHL E3 Ligase Degrader->VHL Recruits Ub Ubiquitin Chain VHL->Ub Catalyzes Transfer Ub->POI Tags

Caption: The Ternary Complex. FKBP Degrader-3 bridges the FKBP-tagged target and VHL, inducing ubiquitination.

Part 2: Comparative Analysis

Why use CRISPR Knock-In with FKBP Degrader-3 versus traditional validation methods?

FeatureCRISPR KI + FKBP Degrader-3Plasmid Overexpression (dTAG)RNAi (siRNA/shRNA)Small Molecule Inhibitor
Physiological Relevance High (Endogenous promoter/levels)Low (Artificial overexpression)Medium (Endogenous, but mRNA level)High (Endogenous protein)
Kinetics Rapid (1–4 hours)Rapid (1–4 hours)Slow (24–72 hours)Rapid (Minutes)
Selectivity High (Bio-orthogonal tag)Medium (Overexpression artifacts)Low (Off-target seed effects)Variable (Often promiscuous)
Reversibility Yes (Washout restores protein)Yes No (Requires resynthesis)Yes
Complete Loss? Tunable (Dose-dependent)Variable Rarely (Residual protein remains)Inhibits function, not presence

Expert Insight: RNAi often fails to remove the protein entirely, leaving "scaffolding" functions intact. FKBP Degrader-3 physically destroys the protein, mimicking a genetic knockout but with the speed of a drug.

Part 3: Experimental Workflow (The Protocol)

Phase 1: CRISPR-Cas9 Knock-In of FKBP Tag

Goal: Insert the FKBP12F36V sequence immediately upstream (N-term) or downstream (C-term) of your target gene's ORF.

Step 1: Design
  • gRNA Selection: Design sgRNAs overlapping the start (ATG) or stop codon. Use tools like CHOPCHOP or Synthego.

    • Criterion: Efficiency > 50% (Indel score); Off-target score > 90.

  • Donor Template (HDR): Construct a plasmid or ssODN containing:

    • Left Homology Arm (LHA): ~600–800bp upstream of insertion.

    • Tag Sequence: FKBP12F36V coding sequence + Linker (e.g., 2xGGGGS).

    • Selection Marker (Optional but recommended): Puromycin/Neomycin resistance driven by an IRES or P2A sequence (for endogenous expression linkage).

    • Right Homology Arm (RHA): ~600–800bp downstream.

    • Critical: Mutate the PAM site in the donor to prevent Cas9 from cutting the repaired sequence.

Step 2: Transfection & Selection
  • Electroporation: Co-transfect Cas9 RNP (Ribonucleoprotein) complex + Donor Template into target cells (e.g., HEK293, HeLa).

    • Ratio: 1:1 molar ratio for RNP; 2 µg donor plasmid per 1M cells.

  • Selection: 48 hours post-transfection, treat with antibiotic (e.g., Puromycin 1 µg/mL) for 3–5 days to select for integrants.

  • Genotyping: Perform Junction PCR (One primer outside homology arm, one inside tag) to confirm integration.

Phase 2: Validation of Degradation

Goal: Confirm FKBP Degrader-3 works on your specific target.

  • Seed Cells: Plate verified KI cells at 70% confluency.

  • Treatment:

    • Dose Response: Treat with FKBP Degrader-3 (0, 10, 100, 500, 1000 nM) for 4 hours.

    • Time Course: Treat with optimal dose (e.g., 250 nM) for 0, 1, 2, 4, 8, 24 hours.

  • Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot: Probe for the Target Protein.

    • Success Criteria: >80% reduction in band intensity relative to DMSO control.

    • Hook Effect Check: If degradation decreases at high concentrations (e.g., >1 µM), this confirms the PROTAC mechanism (binary complexes outcompete ternary complexes).

Phase 3: Specificity Controls (The "Trust" Factor)

Scientific Integrity requires proving the phenotype is VHL-dependent.

  • VHL Competition: Co-treat with VHL Ligand 1 (or high dose free VHL ligand) + FKBP Degrader-3.

    • Result: Degradation should be BLOCKED (competitor prevents E3 recruitment).

  • Proteasome Inhibition: Pre-treat with MG-132 (10 µM) for 1 hour, then add FKBP Degrader-3.

    • Result: Degradation should be BLOCKED (proves proteasome dependence).

Workflow Diagram

Workflow start Start: Target Selection design Design gRNA & FKBP-Donor Template start->design transfect Co-transfect Cas9 RNP + Donor (Electroporation) design->transfect select Antibiotic Selection & Clonal Expansion transfect->select validate_ki Validate KI Genotype (PCR/Western) select->validate_ki treat Treat with FKBP Degrader-3 (Dose/Time Course) validate_ki->treat readout Western Blot & Phenotypic Assay treat->readout

Caption: Step-by-step workflow from in silico design to protein degradation readout.

Part 4: Troubleshooting & Optimization

The "Hook Effect"

If you observe degradation at 100 nM but protein levels return to normal at 5 µM, do not discard the compound. This is the "Hook Effect," a hallmark of PROTACs. At high concentrations, the degrader saturates both the POI and the E3 ligase separately, preventing them from meeting.

  • Action: Lower the dosage to the sweet spot (usually 100–500 nM).

Lack of Degradation

If the FKBP tag is inserted but FKBP Degrader-3 fails to degrade:

  • Steric Hindrance: The FKBP tag might be buried in the protein structure.

    • Solution: Move the tag to the other terminus (N-term vs C-term) or increase linker length between POI and FKBP.

  • VHL Levels: The cell line might have low endogenous VHL expression.

    • Solution: Switch to a CRBN-recruiting system (e.g., dTAG-13) or verify VHL expression via Western blot.

Off-Target Effects

While FKBP Degrader-3 is specific to the FKBP tag, high doses can cause non-specific stress.

  • Control: Always use a "dummy" non-degradable compound (e.g., FKBP ligand only) or a cell line expressing the FKBP-POI but treated with DMSO to normalize data.

References

  • Nabet, B. et al. (2018).[6] The dTAG system for immediate and target-specific protein degradation.[6][7] Nature Chemical Biology, 14, 431–441.[6] Link

  • Ottis, P. et al. (2017).[1] Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chemical Biology, 12(10), 2570–2578.[1] Link

  • MedChemExpress. (n.d.). PROTAC FKBP Degrader-3 Product Datasheet. MedChemExpress. Link

  • Winter, G. E. et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[6] Science, 348(6241), 1376-1381. Link

Sources

Safety Operating Guide

Personal protective equipment for handling PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Safety & Handling Guide: PROTAC FKBP Degrader-3

As a Senior Application Scientist, my primary goal is to ensure you can harness the full potential of our advanced chemical tools, like PROTAC FKBP Degrader-3, with the utmost confidence and safety. This guide moves beyond a simple checklist; it provides a framework for risk assessment and establishes best practices rooted in the principles of chemical hygiene and potent compound handling. The procedures outlined here are designed to protect you, your colleagues, and the integrity of your research.

Understanding the Compound: A Profile of Potency

PROTAC FKBP Degrader-3 is a heterobifunctional molecule designed for targeted protein degradation. It operates by forming a ternary complex between the FKBP protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of FKBP.[1][2][3] This catalytic mode of action means a single PROTAC molecule can trigger the destruction of multiple target proteins, making it a highly potent and specific research tool.[4]

However, this high potency necessitates a stringent approach to handling. While comprehensive toxicological data for novel research compounds is often unavailable, its potent biological activity at nanomolar concentrations requires that we treat it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) .[2][4]

PropertyDataSource
Chemical Name PROTAC FKBP Degrader-3[1]
CAS Number 2079056-43-0[1][4][5]
Molecular Formula C68H90N6O17S[1][4][5]
Molecular Weight 1295.54 g/mol [4][5]
Appearance Off-white to light yellow solid[2]
Storage Solid: -20°C under nitrogen. Solution: -80°C (6 months)[2][4]
The Core Directive: A Hierarchy of Controls

For potent compounds without established Occupational Exposure Limits (OELs), we must adopt a risk-based approach. The most effective framework for this is the Hierarchy of Controls . This strategy prioritizes safety measures, starting with the most effective and reliable methods before resorting to personal protective equipment (PPE). PPE is essential, but it is the last line of defense.

cluster_0 cluster_1 a Most Effective Elimination/Substitution b Engineering Controls Primary containment (Fume Hood, Ventilated Balance Enclosure, Isolator) a:f0->b:f0 c Administrative Controls SOPs, Designated Areas, Training b:f0->c:f0 d Personal Protective Equipment (PPE) Gloves, Gown, Goggles, Respirator c:f0->d:f0 e Least Effective d:f0->e:f0 l2 Lowest Protection l1 Highest Protection cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don Full PPE (Gown, Double Gloves, Goggles, N95) prep2 Prepare Work Area in VBE/Fume Hood prep1->prep2 prep3 Gather Materials (Vial, Solvent, Pipettes, Waste) prep2->prep3 weigh Weigh Solid in Ventilated Balance Enclosure (VBE) prep3->weigh transfer Carefully Transfer Solid to Vial weigh->transfer dissolve Add Solvent & Dissolve (Ultrasonic if needed) transfer->dissolve label_store Label & Store Solution dissolve->label_store decon Decontaminate Surfaces & Equipment (70% EtOH) label_store->decon dispose Dispose of Contaminated Waste in Hazardous Bin decon->dispose doff Doff PPE Correctly dispose->doff

Caption: Workflow for preparing a stock solution of PROTAC FKBP Degrader-3.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Preparation:

    • Don all required PPE as specified for "Weighing Solid" in the table above.

    • Prepare your workspace by lining the ventilated balance enclosure and chemical fume hood with disposable bench paper.

    • Assemble all necessary items: the vial of PROTAC FKBP Degrader-3, a tared microcentrifuge tube, high-quality anhydrous DMSO, calibrated pipettes, and a designated hazardous waste container. [4]2. Weighing (in Ventilated Balance Enclosure):

    • Gently tap the vial to settle the powder.

    • Using a clean spatula, carefully transfer a small amount of powder to the tared microcentrifuge tube on the analytical balance. Aim for approximately 1.3 mg. Record the exact weight.

    • Rationale: Performing this in a VBE is critical to contain any dust generated during transfer.

  • Solubilization (in Chemical Fume Hood):

    • Move the sealed tube containing the weighed powder to the chemical fume hood.

    • Based on the molecular weight (1295.54), calculate the precise volume of DMSO needed for a 10 mM solution. (e.g., for 1.30 mg, add 100.3 µL of DMSO).

    • Add the calculated volume of DMSO to the tube.

    • Cap the tube securely and vortex. If needed, use an ultrasonic bath to ensure complete dissolution. [4]4. Storage:

    • Clearly label the stock solution with the compound name, exact concentration, solvent, preparation date, and your initials.

    • Store the stock solution at -80°C for long-term stability. [2]

Decontamination and Disposal Plan

Proper cleanup and disposal are critical to prevent unintended exposure and environmental contamination.

  • Decontamination:

    • At the end of each work session, thoroughly wipe down all surfaces (fume hood, VBE, benchtop) and equipment with 70% ethanol or another appropriate solvent. [6] * Place all contaminated disposable materials (gloves, bench paper, pipette tips, weigh paper) directly into a clearly labeled hazardous chemical waste bag or container. [7]* Waste Disposal:

    • Solid Waste: All contaminated disposables must be collected as hazardous chemical waste.

    • Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated hazardous liquid waste container. Never pour this waste down the drain. [8][9] * Disposal Method: All waste streams must be disposed of through your institution's environmental health and safety office, typically via high-temperature incineration for potent pharmaceutical compounds. [10][11] By adhering to this comprehensive guide, you can confidently and safely integrate PROTAC FKBP Degrader-3 into your research, ensuring both the protection of laboratory personnel and the generation of high-quality, reproducible data.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. [Link]

  • Occupational exposure banding. Wikipedia. [Link]

  • Occupational Exposure Banding. (2024, December 3). Centers for Disease Control and Prevention. [Link]

  • Naumann, B. D., et al. (2020, November 2). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Journal of Occupational and Environmental Hygiene. [Link]

  • Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained. Daniels Health. [Link]

  • Occupational exposure banding and workplace chemicals. (2019, October 28). ISHN. [Link]

  • Potent compound safety in the laboratory. (2026, February 17). Teknoscienze. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Exposure Banding. American Industrial Hygiene Association (AIHA). [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • PROTAC FKBP Degrader-3 - 50 mg. Tebubio. [Link]

  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025, March 7). Daniels Health. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS. [Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Processing World. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.